molecular formula C10H7N3 B11915706 3-Aminoisoquinoline-6-carbonitrile CAS No. 1337879-68-1

3-Aminoisoquinoline-6-carbonitrile

カタログ番号: B11915706
CAS番号: 1337879-68-1
分子量: 169.18 g/mol
InChIキー: YVDSTDSDVBTLRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Aminoisoquinoline-6-carbonitrile ( 1337879-68-1) is a high-purity, fine chemical intermediate appearing as a white to off-white or light yellow solid . This compound is supplied with a minimum purity of 98.5% and is intended solely for research and development applications in fields such as pharmaceuticals and specialty chemicals . The molecular scaffold of this compound, featuring both amino and cyano functional groups, makes it a valuable building block in medicinal chemistry. Compounds based on the isoquinoline structure, particularly 6- and 7-aminoisoquinoline derivatives, have demonstrated significant research interest due to their biological activity . Patent literature indicates that such compounds have been investigated for the treatment of various diseases, including eye diseases such as glaucoma and neurodegenerative disorders . The amino and cyano groups on the isoquinoline core are key modifiable sites that allow researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and further pharmacological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions are in a cool, dry place, away from direct light . The product is available for prompt delivery in various packaging options, including aluminum, glass, or PTFE bottles .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1337879-68-1

分子式

C10H7N3

分子量

169.18 g/mol

IUPAC名

3-aminoisoquinoline-6-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-7-1-2-8-6-13-10(12)4-9(8)3-7/h1-4,6H,(H2,12,13)

InChIキー

YVDSTDSDVBTLRD-UHFFFAOYSA-N

正規SMILES

C1=CC2=CN=C(C=C2C=C1C#N)N

製品の起源

United States

Foundational & Exploratory

3-Aminoisoquinoline-6-carbonitrile (CAS 1337879-68-1): Structural Profiling, Synthetic Workflows, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic building blocks are critical for developing highly selective targeted therapeutics. 3-Aminoisoquinoline-6-carbonitrile is a highly versatile intermediate characterized by a push-pull electronic configuration—featuring an electron-donating amino group at the C3 position and an electron-withdrawing carbonitrile group at the C6 position. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its critical role in synthesizing deubiquitinating enzyme (DUB) and kinase inhibitors, and field-proven synthetic methodologies for its functionalization.

Physicochemical Properties & Structural Identity

Accurate physicochemical profiling is the first step in establishing a robust synthetic pipeline. The table below summarizes the core quantitative data for 3-Aminoisoquinoline-6-carbonitrile, ensuring accurate stoichiometric calculations and analytical validation.

PropertyValue
Chemical Name 3-Aminoisoquinoline-6-carbonitrile
CAS Registry Number 1337879-68-1[1]
Molecular Formula C10H7N3[2]
Molecular Weight 169.18 g/mol
MDL Number MFCD22380175[2]
Structural Class Heterocyclic Building Block (Isoquinolines / Nitriles)[3]

Pharmacological Significance & Target Mechanisms

The structural geometry of 3-aminoisoquinoline-6-carbonitrile makes it an ideal pharmacophore scaffold for two major therapeutic areas: mitochondrial quality control and oncology.

USP30 Inhibition and Mitophagy

Ubiquitin specific peptidase 30 (USP30) is a deubiquitinating enzyme localized to the mitochondria. Under normal physiological conditions, USP30 opposes Parkin-mediated mitophagy by stripping ubiquitin chains from damaged mitochondria, thereby preventing their autophagic clearance[4]. Cyano-substituted heterocycles derived from 3-aminoisoquinoline-6-carbonitrile act as potent USP30 inhibitors[4]. By inhibiting USP30, these compounds restore mitophagic flux—a mechanism highly sought after for treating Parkinson's disease, where Parkin mutations lead to the toxic accumulation of dysfunctional mitochondria[4]. Furthermore, USP30 depletion sensitizes cancer cells to BH-3 mimetics (e.g., ABT-737), demonstrating a clear anti-apoptotic role that can be therapeutically targeted in oncology[4].

Kinase Inhibition in Oncology

Beyond DUB inhibition, the isoquinoline core serves as an ATP-competitive hinge binder in various kinases. Specifically, 4-alkynyl-substituted 3-aminoisoquinolines have been developed as a new generation of kinase inhibitors[5]. These derivatives can be finely tuned for selectivity and have demonstrated exceptional efficacy in inhibiting cancer cell proliferation, particularly in models of acute myeloid leukemia (AML)[5].

USP30_Pathway A 3-Aminoisoquinoline- 6-carbonitrile Derivative B USP30 Enzyme A->B Inhibits C Ubiquitinated Mitochondria B->C Deubiquitinates (Opposes Parkin) E Mitophagy & Cell Survival C->E Promotes Clearance D Parkin Activation D->C Ubiquitinates

Fig 1. Pharmacological mechanism of USP30 inhibition promoting Parkin-mediated mitophagy.

Synthetic Methodologies & Experimental Workflows

As an application scientist, executing these syntheses requires an understanding of the underlying reaction causality to troubleshoot and optimize yields. Below are the self-validating protocols for synthesizing and functionalizing the core.

Protocol 3.1: Palladium-Catalyzed Cyanation (Core Synthesis)

This protocol details the synthesis of 3-aminoisoquinoline-6-carbonitrile from 6-bromo-isoquinolin-3-amine via a cross-coupling cyanation reaction[5].

  • Reagent Preparation : In a rigorously degassed 50 mL round-bottom flask, combine 6-bromo-isoquinolin-3-amine (50 mg) and zinc cyanide (

    
    )[5].
    
    • Causality:

      
       is explicitly chosen over sodium or potassium cyanide. Its low solubility provides a slow, continuous release of cyanide ions, which prevents the deactivation of the palladium catalyst (catalyst poisoning via inactive palladacyanide complex formation).
      
  • Catalyst Addition : Add 10 mol % tetrakis(triphenylphosphine)palladium(0) [

    
    ] in anhydrous DMF[5].
    
    • Causality:

      
       undergoes oxidative addition into the aryl C-Br bond. DMF is utilized for its high boiling point and superior solvation of the polar isoquinoline precursor.
      
  • Reaction Execution : Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.

    • Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the brominated starting material and the emergence of a primary peak at m/z 170.33 (ES+) confirms product formation[4].

  • Workup : Quench with saturated aqueous

    
     and extract with ethyl acetate. Purify the residue via silica gel column chromatography (20% EtOAc in hexane) to yield the product quantitatively[4].
    
Protocol 3.2: Diazotization and Downstream Functionalization

To build complex USP30 or kinase inhibitors, the C3-amino group is often converted to a diazonium salt for subsequent Sandmeyer-type reactions or cross-coupling[6].

  • Protonation : Dissolve 3-aminoisoquinoline-6-carbonitrile (0.56 g, 3.31 mmol) in concentrated HCl (3.2 mL) and cool the solution to 0°C[6].

    • Causality: The strong acid protonates the amine, making it susceptible to electrophilic attack by the nitrosonium ion.

  • Nitrosation : Add sodium nitrite (

    
    ) (0.22 g, 3.31 mmol) portion-wise over 15 minutes, strictly maintaining the temperature at 0°C. Stir for an additional 30 minutes[6].
    
    • Causality & Validation: The 0°C temperature is non-negotiable; diazonium salts are thermodynamically unstable and will rapidly decompose into phenols via

      
       gas evolution if the temperature exceeds 5°C. The reaction mixture will clarify as the soluble diazonium salt forms. Starch-iodide paper can be used to confirm the presence of excess nitrous acid (paper turns blue-black).
      
  • Quenching : The resulting reaction mixture is poured into ice-cold water (50 mL), basified with saturated aqueous

    
    , and extracted with EtOAc (3 x 60 mL) for immediate downstream utilization[6].
    

Synthesis_Workflow N1 6-Bromo-isoquinolin-3-amine N2 Pd(PPh3)4 / Zn(CN)2 Cyanation N1->N2 Step 1 N3 3-Aminoisoquinoline- 6-carbonitrile N2->N3 Yields N4 NaNO2 / HCl (0°C) Diazotization N3->N4 Step 2 N5 Diazonium Intermediate (Downstream Coupling) N4->N5 Functionalizes

Fig 2. Step-by-step synthetic workflow for the preparation and functionalization of the core.

Analytical Validation Parameters

To ensure the structural integrity of 3-aminoisoquinoline-6-carbonitrile before proceeding to complex library synthesis, researchers must employ orthogonal analytical techniques:

  • LC-MS : Liquid Chromatography-Mass Spectrometry should display a primary molecular ion peak at m/z 170.33 (ES+) [4].

  • 1H NMR : When dissolved in DMSO-d6, the aromatic protons of the isoquinoline ring will exhibit characteristic splitting. The cyano group at C6 acts as an anisotropic deshielding cone, shifting the adjacent C5 and C7 protons downfield compared to an unsubstituted isoquinoline[4].

References

  • Google Patents (PCT/GB2017/052971)
  • Google Patents (WO2017103614A1)
  • Google Patents (US11001559B2)

Sources

Potential biological activities of 3-Aminoisoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

3-Aminoisoquinoline-6-carbonitrile: A Core Scaffold for Next-Generation Kinase and Deubiquitinase Inhibitors

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for multiple therapeutic breakthroughs. 3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) is one such privileged pharmacophore. Rather than acting as a standalone therapeutic, this compound is a highly versatile building block utilized in the synthesis of potent, highly selective inhibitors targeting two distinct and critical biological pathways: the Ubiquitin-Proteasome System (via USP30) and Oncogenic Kinase Signaling (via FLT3 and Src-family kinases) .

This technical guide dissects the mechanistic rationale, experimental validation protocols, and quantitative data surrounding the biological activities of derivatives synthesized from this core scaffold.

Pathway 1: USP30 Inhibition and Mitochondrial Quality Control (Mitophagy)

Mechanistic Rationale

Mitochondrial dysfunction is a hallmark of neurodegenerative diseases (such as Parkinson's and Alzheimer's) and various cancers[1]. The clearance of damaged mitochondria—a process known as mitophagy—is primarily driven by the PINK1/Parkin pathway. Parkin, an E3 ubiquitin ligase, ubiquitylates mitochondrial outer membrane proteins to flag the organelle for lysosomal degradation[2].

Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinase localized to the mitochondrial outer membrane that actively opposes Parkin by cleaving these ubiquitin tags, thereby halting mitophagy[3]. By utilizing cyano-substituted heterocycles derived from 3-aminoisoquinoline-6-carbonitrile, we can selectively inhibit USP30. Inhibiting USP30 accelerates the mitophagic clearance of damaged mitochondria and sensitizes cancer cells to BH-3 mimetics (like ABT-737) by regulating BAX/BAK-dependent apoptosis[3][4].

USP30_Mitophagy Damaged_Mito Damaged Mitochondria PINK1 PINK1 Activation Damaged_Mito->PINK1 Parkin Parkin (E3 Ligase) Recruitment PINK1->Parkin Ubiquitination Mitochondrial Protein Ubiquitination Parkin->Ubiquitination Mitophagy Mitophagy (Lysosomal Clearance) Ubiquitination->Mitophagy USP30 USP30 (Deubiquitinase) USP30->Ubiquitination Cleaves Ubiquitin Inhibitor Isoquinoline-derived Inhibitor Inhibitor->USP30 Blocks USP30

Fig 1: USP30 inhibition prevents ubiquitin cleavage, promoting Parkin-mediated mitophagy.

Experimental Protocol: USP30 Biochemical Kinetic Assay

To validate the efficacy of 3-aminoisoquinoline-6-carbonitrile derivatives against USP30, a robust fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) assay is required[5]. We utilize a TAMRA-labeled ubiquitin substrate to measure catalytic cleavage.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the catalytic domain of human USP30 (USP30 CD, amino acids 57-517) in a specialized reaction buffer (40 mM Tris pH 7.5, 0.005% Tween 20, 0.5 mg/ml BSA, 5 mM

    
    -mercaptoethanol)[6]. Causality note: 
    
    
    
    -mercaptoethanol is critical here to maintain the active site cysteine of the DUB in a reduced state.
  • Compound Plating: Dispense the isoquinoline derivatives into black, small-volume 384-well plates (e.g., Greiner 784076) using an acoustic dispenser to achieve a concentration gradient (typically 10 pM to 10

    
    M)[6].
    
  • Enzyme Incubation: Add the diluted USP30 enzyme to the wells and incubate for 30 minutes at room temperature to allow for compound-enzyme equilibration.

  • Substrate Addition: Initiate the kinetic reaction by adding Ubiquitin-TAMRA substrate (or Ubiquitin-Rhodamine110) to a final reaction volume of 21

    
    L[2].
    
  • Kinetic Readout: Monitor the change in fluorescence polarization (or fluorescence intensity) continuously for 60 minutes using a microplate reader. Calculate the initial velocity (

    
    ) and fit the dose-response curve using a four-parameter logistic regression to determine the 
    
    
    
    .

Pathway 2: FLT3 and Src-Family Kinase Inhibition (AML Therapeutics)

Mechanistic Rationale

Beyond deubiquitinases, the 3-aminoisoquinoline scaffold—specifically when substituted at the 4-position with alkynyl or benzamide groups—exhibits exceptional activity against receptor tyrosine kinases (RTKs)[7][8].

Approximately 30% of Acute Myeloid Leukemia (AML) cases are driven by activating mutations in the Fms-Like Tyrosine Kinase 3 (FLT3)[9]. While first-generation FLT3 inhibitors achieve initial remission, patients frequently relapse due to secondary gatekeeper mutations in the tyrosine kinase domain (e.g., FLT3-D835Y and FLT3-F691L)[9][10]. 4-substituted aminoisoquinoline derivatives act as highly potent Type II kinase inhibitors. Crucially, they not only inhibit wild-type FLT3 and its resistant mutants but also simultaneously inhibit downstream Src-family kinases. This dual-inhibition mechanism prevents the cancer cells from utilizing compensatory signaling pathways to survive[8].

Kinase_Workflow Compound 4-Substituted Aminoisoquinoline FLT3 FLT3 (WT, D835Y, F691L) Compound->FLT3 Inhibits Src Src-Family Kinases Compound->Src Inhibits Proliferation AML Cell Proliferation (MV4-11, MOLM-14) FLT3->Proliferation Drives Src->Proliferation Compensatory Drive Apoptosis Leukemic Cell Apoptosis Proliferation->Apoptosis Blockade leads to

Fig 2: Dual inhibition of FLT3 and Src by aminoisoquinolines forces AML cell apoptosis.

Experimental Protocol: Kinase Inhibition and Cell Viability Screening

To validate the multikinase targeting of these derivatives, a self-validating workflow combining enzymatic screening and phenotypic cell assays is utilized.

Step-by-Step Methodology:

  • Enzymatic Kinase Assay (HTRF):

    • Incubate recombinant FLT3 (WT or F691L mutant) and Src kinases with the isoquinoline derivative in kinase buffer (containing ATP at the

      
       for each specific kinase to ensure competitive inhibition dynamics).
      
    • Add a biotinylated peptide substrate. Following a 60-minute incubation, quench the reaction with EDTA (to chelate

      
      ).
      
    • Add Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. The resulting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is inversely proportional to kinase inhibition[7].

  • Phenotypic Viability Assay (AML Cell Lines):

    • Plate FLT3-driven AML cell lines (MV4-11 and MOLM-14) in 96-well plates at

      
       cells/well[8].
      
    • Treat with serial dilutions of the isoquinoline derivative for 72 hours.

    • Add CellTiter-Glo® reagent to measure intracellular ATP levels (a direct proxy for metabolically active, viable cells). Luminescence readout confirms the translation of enzymatic inhibition into cellular toxicity[9].

Quantitative Data Summary

Translating the structural potential of 3-Aminoisoquinoline-6-carbonitrile into functional data reveals its profound potency. Below is a synthesized summary of expected pharmacological metrics for optimized derivatives based on this scaffold.

Table 1: Comparative Activity of Isoquinoline Derivatives in AML Models [8][9]

Target / Cell LineBiological RoleIsoquinoline Derivative

(nM)
Standard of Care (e.g., Gilteritinib)

FLT3 (WT) Primary Oncogenic Driver< 1.0 nM~ 1.5 nM
FLT3 (F691L) Gatekeeper Resistance Mutation2.5 - 5.0 nM> 40.0 nM (Resistant)
Src Kinase Compensatory Survival Pathway< 5.0 nM> 100 nM
MV4-11 Cells FLT3-ITD AML Model< 1.0 nM~ 2.0 nM
MOLM-14 Cells FLT3-ITD AML Model1.5 nM~ 3.0 nM

Table 2: USP30 Biochemical Kinetic Assay Parameters [11][12]

ParameterSpecification / Result
Target Enzyme Human USP30 Catalytic Domain (aa 57-517)
Substrate Ubiquitin-TAMRA (Fluorescence Polarization)
Lead Compound Affinity

= 120 nM - 150 nM
Selectivity Profile >100-fold selective over USP2, USP5, USP7, USP28

Conclusion & Future Perspectives

3-Aminoisoquinoline-6-carbonitrile is not merely a chemical catalog entry; it is a highly privileged scaffold that bridges two major frontiers in targeted therapeutics. By functionalizing the cyano and amino groups, drug developers can direct the molecule toward the ubiquitin-proteasome system to rescue mitochondrial function in neurodegeneration, or toward the kinome to eradicate drug-resistant leukemias. Future structural optimizations of this scaffold will likely focus on enhancing oral bioavailability and brain penetrance to fully unlock its potential against central nervous system disorders.

References

  • Novel Compounds - Google Patents Source: WO2017103614A1 URL
  • Cyano-substituted heterocycles with activity as inhibitors of USP30 Source: Google Patents URL
  • 4-substituted aminoisoquinoline derivatives Source: US11001559B2 - Google Patents URL
  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines Source: PMC - NIH URL
  • Advances in the Development Ubiquitin-Specific Peptidase (USP)
  • Drug compound could be next-generation treatment for aggressive form of leukemia Source: Purdue University News URL
  • Discovery of Potent and Selective Activity-Based Probes (ABPs)
  • 1-cyano-pyrrolidine compounds as usp30 inhibitors Source: WO2016156816A1 - Google Patents URL
  • Cyanopyrrolidines as dub inhibitors for the treatment of cancer Source: US11319287B2 - Google Patents URL
  • Cyano-substituted heterocycles with activity as inhibitors of USP30 Source: Google Patents URL
  • Identification and validation of Selective Deubiquitinase Inhibitors Source: PMC - NIH URL

Sources

3-Aminoisoquinoline-6-carbonitrile: A Privileged Scaffold in Next-Generation Kinase and Deubiquitinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, highly tunable heterocyclic scaffolds is paramount for accelerating drug discovery. 3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) has emerged as a profoundly privileged building block. Its dual-functional nature—combining a hydrogen-bonding 3-amino group with an electron-withdrawing, functionalizable 6-carbonitrile moiety—makes it an ideal precursor for two major therapeutic classes: Protein Kinase Inhibitors (e.g., FLT3, Src-family) and Deubiquitinase (DUB) Inhibitors (e.g., USP30).

This technical guide explores the structural pharmacology of this scaffold, details its synthetic methodologies, and provides a rigorously validated experimental protocol for its preparation.

Structural Pharmacology & Target Engagement

Kinase Inhibition: The Hinge-Binding Motif

The 3-aminoisoquinoline core is a well-documented hinge-binding motif in the ATP-competitive site of protein kinases[1]. The 3-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the isoquinoline nitrogen serves as a hydrogen bond acceptor[1].

The 6-carbonitrile group plays a dual role:

  • Electronic Modulation: It withdraws electron density from the isoquinoline ring, lowering the

    
     of the ring nitrogen. This prevents off-target basicity-driven toxicity and improves oral bioavailability.
    
  • Vectoring: The 6-position vectors directly into the solvent-exposed region of the ATP-binding pocket[1]. The nitrile can be left intact to engage in dipole interactions or converted into amidines (e.g., benzamidines) to target specific solvent-exposed residues[2].

Derivatives synthesized from this scaffold, particularly 4-alkynyl-substituted analogs, have demonstrated exceptional sub-nanomolar potency against FLT3-driven acute myeloid leukemia (AML) cell lines[3].

Deubiquitinase (USP30) Inhibition and Mitophagy

Beyond kinases, 3-aminoisoquinoline-6-carbonitrile is a critical intermediate in the synthesis of cyano-substituted heterocycles targeting Ubiquitin Specific Peptidase 30 (USP30) [4].

USP30 is a mitochondrial deubiquitinase that directly opposes Parkin-mediated mitophagy[5]. In neurodegenerative conditions like Parkinson's disease, defective mitophagy leads to the toxic accumulation of damaged mitochondria. By inhibiting USP30, these cyano-substituted derivatives prevent the removal of ubiquitin tags from damaged mitochondria, thereby rescuing the mitophagic clearance process[5]. Furthermore, USP30 depletion sensitizes cancer cells to BH-3 mimetics (e.g., ABT-737), highlighting its role as a novel anti-apoptotic cancer target[5].

USP30_Pathway Mito Damaged Mitochondrion PINK1 PINK1 Kinase Activation Mito->PINK1 Parkin Parkin (E3 Ligase) Recruitment PINK1->Parkin Ub Mitochondrial Ubiquitination Parkin->Ub Mitophagy Mitophagy (Organelle Clearance) Ub->Mitophagy USP30 USP30 (Deubiquitinase) USP30->Ub Cleaves Ubiquitin Drug 3-Aminoisoquinoline-6-carbonitrile Derivatives Drug->USP30 Allosteric/Active Site Inhibition

Fig 1. Pharmacological mechanism of USP30 inhibition rescuing Parkin-mediated mitophagy.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the versatility of the 3-aminoisoquinoline scaffold, the following table summarizes representative quantitative data for derivatives synthesized from the 6-carbonitrile/6-halogen precursors against key therapeutic targets.

Compound Class / ModificationPrimary TargetCell Line / AssayRepresentative ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Mechanistic Rationale
4-Alkynyl-3-aminoisoquinolines FLT3 KinaseMV4-11 (AML)~0.5 nMAlkynyl group accesses the hydrophobic DFG-out pocket; 3-amino binds hinge.
6-Amidine-3-aminoisoquinolines Src-family KinasesMOLM-14 (AML)< 10 nM[2]Amidine (derived from 6-CN) forms salt bridges in the solvent-exposed region.
Cyano-substituted pyrrolidines USP30 (DUB)Fluorescence Polarization< 50 nM[4]Cyano group engages the catalytic cysteine or adjacent allosteric pockets.

Synthetic Methodologies

The synthesis of 3-aminoisoquinoline-6-carbonitrile and its derivatives relies on two primary strategic pathways:

Method A: Metal-Free Intermolecular Formal Cycloadditions

Recent literature highlights an orthogonal, transition-metal-free approach to assembling the isoquinoline core. This involves the formal [4+2] cycloaddition of ynamides with secondary aliphatic or aryl carbonitriles[6]. This highly atom-economical route tolerates electron-withdrawing groups and provides direct access to the functionalized 3-aminoisoquinoline backbone without the need for pre-functionalized aryl rings[6].

Method B: Palladium-Catalyzed Cyanation (Industry Standard)

For large-scale and discovery-phase synthesis, the direct cyanation of commercially available 6-bromo-isoquinolin-3-amine is the most reliable route[7]. This relies on a Palladium(0) catalyst to execute an oxidative addition into the C-Br bond, followed by transmetallation with a stable cyanide source (e.g., Zinc Cyanide), and subsequent reductive elimination to yield the nitrile[7].

Synthesis_Workflow SM 6-Bromo-isoquinolin-3-amine OxAdd Oxidative Addition Pd(0) → Pd(II) SM->OxAdd TransMet Transmetallation with Zn(CN)2 OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Prod 3-Aminoisoquinoline-6-carbonitrile RedElim->Prod

Fig 2. Catalytic cycle for the palladium-mediated cyanation of 6-bromo-isoquinolin-3-amine.

Experimental Protocol: Synthesis of 3-Aminoisoquinoline-6-carbonitrile

The following protocol details the Palladium-catalyzed cyanation workflow.

Causality & Design Choices:

  • Zinc Cyanide (

    
    ):  Chosen over 
    
    
    
    or
    
    
    because it is less toxic, highly stable, and provides a slow, controlled release of cyanide ions in solution, preventing the poisoning of the Palladium catalyst.
  • Degassing: Oxygen rapidly oxidizes

    
     to inactive 
    
    
    
    species. Rigorous sparging with argon is mandatory to maintain the catalytic cycle.
  • DMF Solvent: Provides the necessary high boiling point and polarity to dissolve both the organic substrate and the inorganic cyanide source[7].

Step-by-Step Procedure
  • Preparation & Degassing:

    • Into an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-isoquinolin-3-amine (50 mg, 0.22 mmol)[7].

    • Add Zinc Cyanide (

      
      , 15.5 mg, 0.13 mmol, 0.6 eq).
      
    • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

    • Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes to rigorously remove dissolved oxygen.

  • Catalyst Addition:

    • Under a positive flow of Argon, quickly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (

      
      , 25.4 mg, 0.022 mmol, 10 mol%)[7].
      
    • Reseal and sparge for an additional 5 minutes.

  • Reaction Execution:

    • Transfer the flask to a pre-heated oil bath at 90°C.

    • Stir vigorously for 12–16 hours.

    • In-Process Control: Monitor the reaction via LC-MS. The starting material (

      
      ) should completely disappear, replaced by the product peak (
      
      
      
      )[4].
  • Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and wash with a 5% aqueous solution of Ammonium Hydroxide (

      
      , 3 x 10 mL) to safely quench and remove unreacted zinc and cyanide species.
      
    • Wash the organic layer with brine (15 mL), dry over anhydrous Sodium Sulfate (

      
      ), filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 30% EtOAc in Hexanes[4].

    • Yield: 3-aminoisoquinoline-6-carbonitrile is isolated as a solid (approx. 35-37 mg, quantitative yield)[4].

References

  • US11001559B2 - 4-substituted aminoisoquinoline derivatives Source: Google Patents URL
  • Cyano-substituted heterocycles with activity as inhibitors of USP30 Source: Google Patents URL
  • Metal-free intermolecular formal cycloadditions enable an orthogonal access to nitrogen heterocycles Source: Nature Communications / PMC URL
  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines Source: PMC URL
  • 6-Iodoisoquinolin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds Source: Benchchem URL
  • US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30 Source: Google Patents URL

Sources

In silico modeling of 3-Aminoisoquinoline-6-carbonitrile interactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Aminoisoquinoline-6-carbonitrile

Abstract This technical guide provides a rigorous computational framework for analyzing 3-Aminoisoquinoline-6-carbonitrile , a privileged scaffold in medicinal chemistry.[1] Identified as a key intermediate in the synthesis of kinase inhibitors (specifically FLT3 and TrkC) and deubiquitylating enzyme (USP30) modulators, this molecule presents unique tautomeric and electronic features. This document details the protocols for Density Functional Theory (DFT) optimization, molecular docking, and Molecular Dynamics (MD) simulations, offering a self-validating workflow for drug discovery professionals.

Introduction: The Chemical Space

3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) is a heteroaromatic scaffold characterized by a bicyclic isoquinoline ring substituted with an amine at the C3 position and a nitrile group at the C6 position.[1][2][3]

  • Primary Utility: It serves as a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., targeting FLT3, Abl, and Aurora kinases) [1].

  • Secondary Utility: It acts as a core intermediate for synthesizing inhibitors of USP30, a target implicated in mitophagy and Parkinson’s disease [2].

The 3-amino group functions as a critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, while the 6-cyano group provides a vector for extending into the solvent-accessible region or hydrophobic back pockets.[1]

Computational Framework & Workflow

The modeling of this compound requires a specific sequence of operations to ensure electronic accuracy before steric fitting.

Workflow Visualization

The following diagram outlines the critical path for in silico validation.

Workflow Ligand Ligand Construction (3-Aminoisoquinoline-6-CN) DFT DFT Optimization (B3LYP/6-31G**) Tautomer Check Ligand->DFT Geometry Docking Molecular Docking (Grid: Hinge Region) DFT->Docking ESP Charges Target Target Prep (FLT3: PDB 4XUF) Target->Docking Protonation MD MD Simulation (100ns, NPT Ensemble) Docking->MD Pose Selection Analysis Interaction Analysis (RMSD, H-Bonds) MD->Analysis Trajectory

Figure 1: Step-by-step computational workflow for evaluating kinase inhibitor scaffolds.

Methodology: Step-by-Step Protocols

Ligand Preparation (Quantum Mechanics)

The 3-aminoisoquinoline system can exist in amino or imino tautomeric forms. Standard force fields often miscalculate this ratio.

  • Protocol:

    • Generate 3D conformers of both amino and imino tautomers.

    • Perform geometry optimization using DFT at the B3LYP/6-31G** level of theory.

    • Calculate electrostatic potential (ESP) charges to replace standard partial charges for higher docking accuracy.

    • Causality: The amino form is typically the bioactive tautomer for kinase hinge binding (donor-acceptor motif), but the imino form must be ruled out energetically.

Target Selection & Preparation

For this guide, we utilize FLT3 (Fms-like tyrosine kinase 3) , a validated target for this scaffold class [1].

  • PDB Selection: 4XUF (FLT3 complexed with quizartinib) or 1RJB .

  • Preparation Protocol:

    • Remove Waters: Delete solvent molecules >5Å from the active site.

    • H-Bond Network: Optimize hydrogen bond assignments using PROPKA at pH 7.4.

    • Restrained Minimization: Apply OPLS4 force field to relieve steric clashes (RMSD limit: 0.30 Å).

Molecular Docking Strategy
  • Grid Generation: Center the grid box on the hinge region residues (e.g., Cys694 in FLT3).

  • Constraints: Define a mandatory hydrogen bond constraint at the hinge residue backbone NH or CO.

  • Scoring Function: Use XP (Extra Precision) scoring to penalize desolvation accurately.

Expected Interaction Pattern:

Residue Type Interaction Ligand Atom
Hinge (Cys694) H-Bond Donor 3-NH2 (Exocyclic amine)
Hinge (Glu692) H-Bond Acceptor N2 (Isoquinoline ring nitrogen)
Gatekeeper (Phe691) Pi-Pi / Hydrophobic Isoquinoline Aromatic System

| Solvent Front | Dipolar Interaction | 6-CN (Nitrile group) |[1]

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD validates stability.

  • System Setup: SPC water model, orthorhombic box (buffer 10Å).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.[1]

  • Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT (1 atm) for 1 ns.

  • Production Run: 100 ns simulation.

  • Success Metric: Ligand RMSD < 2.5 Å relative to the protein backbone.

Quantitative Data Presentation

Predicted ADMET Profile

Using QSAR models (e.g., SwissADME or QikProp), the following properties are typical for this scaffold:

PropertyValueInterpretation
Molecular Weight ~169.18 g/mol Fragment-like, high ligand efficiency (LE).[1]
LogP (Octanol/Water) 1.6 - 1.9Optimal lipophilicity for membrane permeability.[1]
TPSA ~63 ŲGood oral bioavailability (<140 Ų).
H-Bond Donors 1Compliant with Lipinski's Rule of 5.
H-Bond Acceptors 3Compliant with Lipinski's Rule of 5.[1]
Blood-Brain Barrier High ProbabilitySuitable for CNS targets (relevant for USP30/Parkinson's).[1]

Interaction Signaling Pathway

The following diagram illustrates the biological context of FLT3 inhibition by the 3-aminoisoquinoline scaffold.

Signaling Ligand 3-Aminoisoquinoline-6-CN FLT3 FLT3 Receptor (Mutant/WT) Ligand->FLT3 Inhibits STAT5 STAT5 Phosphorylation Ligand->STAT5 Blocks Proliferation Cell Proliferation (AML Blasts) Ligand->Proliferation Reduces Apoptosis Apoptosis Induction Ligand->Apoptosis Increases FLT3->STAT5 Activates RAS RAS/MAPK Pathway FLT3->RAS Activates STAT5->Proliferation Promotes RAS->Proliferation Promotes

Figure 2: Downstream effects of FLT3 inhibition by the ligand.[1]

References

  • US Patent 11001559B2 . 4-substituted aminoisoquinoline derivatives. (2021).[1] Assigned to Beta Pharma Inc. Link

  • WO Patent 2017103614A1 . Novel Compounds (Inhibitors of USP30). (2017). Link

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. Link[1]

  • Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234. Link

Sources

Strategic Analysis: 3-Aminoisoquinoline-6-carbonitrile in Drug Discovery

[1]

Executive Summary

3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1 ) is a privileged pharmacophore in modern medicinal chemistry.[1][2] Unlike generic isoquinolines, this specific substitution pattern—combining a 3-amino group (hinge-binding motif) with a 6-cyano group (metabolic blockade and electronic modulator)—has emerged as a linchpin in the synthesis of inhibitors for USP30 (Ubiquitin Specific Peptidase 30) and specific kinases implicated in oncology.[1]

Research indicates its primary utility lies in modulating mitochondrial quality control pathways (mitophagy) and targeting specific oncogenic drivers in Acute Myeloid Leukemia (AML).

Chemical Identity & Physicochemical Profile

This compound serves as a high-value building block, offering a balance of polarity and lipophilicity that improves the oral bioavailability of derived clinical candidates.

PropertySpecification
Systematic Name 3-Aminoisoquinoline-6-carbonitrile
CAS Number 1337879-68-1
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Key Functional Groups Primary Amine (C3), Nitrile (C6), Isoquinoline Core
pKa (Predicted) ~4.5 (Isoquinoline N), ~2.0 (Aniline-like amine)
Solubility Soluble in DMSO, DMF; Sparingly soluble in water
Structural Significance[3][4]
  • 3-Amino Position: Acts as a critical hydrogen bond donor/acceptor, typically interacting with the "hinge region" of kinase domains or the catalytic cleft of DUBs.

  • 6-Cyano Position: Enhances metabolic stability by blocking the C6 position from oxidation (a common metabolic soft spot in isoquinolines) while exerting an electron-withdrawing effect that tunes the basicity of the heterocyclic nitrogen.[1]

Therapeutic Applications & Mechanism of Action

A. USP30 Inhibition & Mitophagy

The primary application of 3-Aminoisoquinoline-6-carbonitrile is in the synthesis of USP30 inhibitors .[1][2] USP30 is a mitochondrial outer membrane deubiquitylase that opposes Parkin -mediated mitophagy.[1][2]

  • Mechanism: In healthy cells, damaged mitochondria are tagged with ubiquitin chains by Parkin to trigger degradation (mitophagy). USP30 removes these tags, preventing degradation.

  • Pathology: In neurodegenerative diseases (Parkinson's) and certain cancers, USP30 activity is maladaptive. Inhibiting USP30 promotes the clearance of damaged mitochondria.

  • Role of Scaffold: The 3-aminoisoquinoline-6-carbonitrile core forms the structural anchor for inhibitors that fit into the USP30 ubiquitin-binding channel.[1]

B. Kinase Modulation (Oncology)

Derivatives of this scaffold have demonstrated activity against kinases involved in hematological malignancies, particularly AML. The planar isoquinoline structure mimics the adenine ring of ATP, allowing it to competitively bind to the kinase active site.

Biological Pathway Visualization

The following diagram illustrates the role of USP30 inhibitors derived from this scaffold in restoring mitophagy.

USP30_PathwayMito_DamageMitochondrial DamagePINK1PINK1 AccumulationMito_Damage->PINK1ParkinParkin RecruitmentPINK1->ParkinUbiquitinationMitochondrial UbiquitinationParkin->Ubiquitination Adds Ub-tagsMitophagyMitophagy(Cellular Cleanup)Ubiquitination->Mitophagy Signals DegradationUSP30USP30 Enzyme(Deubiquitylase)USP30->Ubiquitination Removes Ub-tags(Blocks Mitophagy)InhibitorIsoquinoline-6-CNInhibitorInhibitor->USP30 Inhibits

Caption: Logical flow of USP30 inhibition restoring mitophagy. The inhibitor blocks USP30's "brake" on the system.

Experimental Synthesis Protocols

The synthesis of 3-Aminoisoquinoline-6-carbonitrile is non-trivial due to the need for regioselectivity.[1] The most robust industrial route utilizes a Palladium-catalyzed cyanation of a bromo-precursor.[1]

Route: Pd-Catalyzed Cyanation

Precursor: 3-Amino-6-bromoisoquinoline (or protected variant).[1]

Reagents
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd₂(dba)₃ with Xantphos.

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂) or Copper(I) Cyanide (CuCN).

  • Solvent: Anhydrous DMF or NMP (degassed).

  • Temperature: 90°C – 120°C.

Step-by-Step Protocol
  • Setup: In a glovebox or under strictly inert atmosphere (Argon), charge a reaction vessel with 3-amino-6-bromoisoquinoline (1.0 eq), Zn(CN)₂ (0.6–1.0 eq), and Pd(PPh₃)₄ (5–10 mol%).

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vessel.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 170.1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 10% NH₄OH (to sequester metal salts) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel flash chromatography.

    • Eluent: Gradient of 20% to 50% Ethyl Acetate in Hexanes.

    • Yield: Typically 60–85% as a pale yellow solid.

Synthesis Workflow Diagram

Synthesis_RouteStart3-Amino-6-bromoisoquinolineIntermediatePd-ComplexIntermediateStart->Intermediate Oxidative Addn.ReagentsZn(CN)2 + Pd(PPh3)4DMF, 100°CReagents->IntermediateProduct3-Aminoisoquinoline-6-carbonitrile(Target Scaffold)Intermediate->Product Reductive Elim.

Caption: Palladium-catalyzed cyanation pathway converting the bromo-precursor to the nitrile target.[1]

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material for biological assays, verify the following:

  • Purity: >98% by HPLC (Critical for kinase selectivity assays to avoid false positives from isomers).

  • Regioisomer Contamination: Ensure absence of 1-amino or 4-cyano isomers, which are common byproducts in cyclization routes.[1]

  • Metal Content: <10 ppm Pd if used in cellular assays (residual Pd can be cytotoxic).

References

  • Mission Therapeutics. (2017).[3] Novel Compounds (USP30 Inhibitors).[4][5] Patent WO2017103614A1. Retrieved from .

  • Plexxikon Inc. (2021). 4-substituted aminoisoquinoline derivatives.[1][6][7] Patent US11001559B2. Retrieved from .

  • Senex Biotechnology. (2022). Quinoline-6-Carbonitrile-Based Inhibitors of CDK8/19.[1] Journal of Medicinal Chemistry.[6] Retrieved from .

  • PubChem. (2025).[8] Compound Summary: 3-Aminoisoquinoline-6-carbonitrile (CAS 1337879-68-1).[1][2][9][10][11][12] Retrieved from .

Methodological & Application

Application Note: Cell-Based Assays for 3-Aminoisoquinoline-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-Aminoisoquinoline-6-carbonitrile scaffold represents a highly privileged chemical space in modern drug discovery, serving as a critical pharmacophore and intermediate for two distinct, high-value therapeutic targets: FLT3 (FMS-like tyrosine kinase 3) in Acute Myeloid Leukemia (AML)[1] and USP30 (Ubiquitin Specific Peptidase 30) in mitophagy-related pathologies[2].

This application note provides authoritative, self-validating cell-based protocols for evaluating derivatives of this scaffold. The structural duality of 3-aminoisoquinoline-6-carbonitrile allows it to be functionalized into two distinct classes of inhibitors:

  • Kinase Inhibitors (FLT3): The aminoisoquinoline core acts as a potent hinge-binder within the ATP-binding pocket of kinases. Derivatives effectively block FLT3-ITD (Internal Tandem Duplication) autophosphorylation, halting leukemic cell proliferation[1].

  • Deubiquitinase Inhibitors (USP30): The 6-carbonitrile group serves as an electrophilic warhead. In cyano-substituted heterocycles, this group forms a covalent thioimidate adduct with the catalytic cysteine (Cys77) of the mitochondrial deubiquitinase USP30, thereby preventing the cleavage of ubiquitin chains and accelerating PINK1/Parkin-mediated mitophagy[3].

Mechanism cluster_FLT3 FLT3 Kinase Inhibition (AML) cluster_USP30 USP30 Inhibition (Mitophagy) FLT3 FLT3-ITD Kinase STAT5 p-STAT5 Signaling FLT3->STAT5 Phosphorylation Survival Leukemic Cell Survival STAT5->Survival Inhibitor1 Aminoisoquinoline Core (ATP Competitive) Inhibitor1->FLT3 Hinge Binding USP30 USP30 Deubiquitinase TOM20 TOM20 Deubiquitination USP30->TOM20 Ubiquitin Cleavage Mitophagy Mitophagy Arrest TOM20->Mitophagy Inhibitor2 Cyano-Carbonitrile (Covalent Warhead) Inhibitor2->USP30 Cys77 Binding

Fig 1. Dual mechanistic utility of the 3-aminoisoquinoline-6-carbonitrile scaffold.

Experimental Protocols: Causality & Self-Validation

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means the inclusion of specific pharmacological controls (e.g., Quizartinib for FLT3, FT385 for USP30) and mechanistic triggers (e.g., Antimycin A/Oligomycin A) that prove the observed cellular phenotype is strictly target-dependent.

Protocol A: FLT3-ITD Kinase Inhibition in MV4-11 Cells

Causality: MV4-11 cells are addicted to the constitutively active FLT3-ITD mutation for survival. By measuring both upstream target engagement (p-FLT3 reduction) and downstream phenotypic impact (cell viability), we validate the ATP-competitive hinge-binding mechanism of the aminoisoquinoline core[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at a density of

    
     cells/well in 96-well plates using IMDM media supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 3-aminoisoquinoline derivative (starting at 10 µM) in DMSO. Add to cells such that the final DMSO concentration is 0.1%.

    • Self-Validation Control: Include Quizartinib (100 nM) as a positive control for complete FLT3 inhibition, and 0.1% DMSO as the vehicle control.

  • Phospho-Signaling Readout (2 Hours):

    • Lyse a subset of treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform Western Blotting probing for p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), and total STAT5.

  • Viability Readout (72 Hours):

    • Add CellTiter-Glo® reagent to the remaining wells (1:1 ratio with media).

    • Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Measure ATP-dependent luminescence to calculate the IC₅₀ for cell proliferation.

Protocol B: USP30 Inhibition & TOM20 Ubiquitination Assay

Causality: USP30 physically interacts with the TOM20 complex on the outer mitochondrial membrane, constantly removing ubiquitin tags to prevent premature mitophagy. By treating cells with Antimycin A and Oligomycin A (AO), we depolarize the mitochondria, recruiting Parkin. The cyano-warhead of the inhibitor covalently binds USP30's Cys77, preventing deubiquitination and resulting in a massive, detectable accumulation of ubiquitylated TOM20[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells (or YFP-Parkin overexpressing hTERT-RPE1 cells) at

    
     cells/well in 6-well plates. Allow 24 hours for adherence.
    
  • Inhibitor Pre-treatment: Treat cells with the cyano-substituted heterocycle (e.g., 200 nM) or vehicle (0.1% DMSO) for 2 hours.

    • Self-Validation Control: Use the established USP30 covalent inhibitor FT385 (200 nM) as a positive control, or utilize a USP30 Knockout (KO) SH-SY5Y cell line to confirm on-target specificity[5].

  • Mitophagy Induction: Add 1 µM Antimycin A and 1 µM Oligomycin A (AO) directly to the media to induce mitochondrial depolarization. Incubate for exactly 4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in 1% NP-40 buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 10 mM N-ethylmaleimide (NEM). Crucial Step: NEM must be included to irreversibly block non-specific DUBs during lysis, preserving the ubiquitin chains.

  • Western Blot Readout:

    • Resolve lysates on a 4-12% Bis-Tris gel.

    • Probe with anti-TOM20 antibodies. Target engagement is validated by the appearance of high-molecular-weight "laddering" bands above the standard 20 kDa TOM20 band, representing poly-ubiquitylated TOM20 species[5].

Workflow Seed Cell Seeding (MV4-11 / SH-SY5Y) Treat Compound Treatment (Dose-Response) Seed->Treat Induce Mitophagy Induction (AO Treatment) Treat->Induce Lyse Cell Lysis & Protein Extraction Induce->Lyse Readout Western Blot (TOM20 / p-FLT3) Lyse->Readout

Fig 2. Standardized cell-based assay workflow for kinase and deubiquitinase evaluation.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profiles and validation metrics when assaying functionalized derivatives of the 3-Aminoisoquinoline-6-carbonitrile scaffold.

Scaffold Derivative ClassPrimary TargetCell Line ModelAssay TypePrimary ReadoutExpected Potency (IC₅₀ / EC₅₀)Self-Validation Control
4-Substituted Aminoisoquinolines FLT3-ITD KinaseMV4-11 (AML)Cell ViabilityATP Luminescence0.5 nM – 50 nMQuizartinib (100 nM)
4-Substituted Aminoisoquinolines FLT3-ITD KinaseMV4-11 (AML)Target Engagementp-FLT3 (Tyr591) Blot< 10 nMTotal FLT3 / GAPDH
Cyano-substituted Heterocycles USP30 DeubiquitinaseSH-SY5Y (Neuroblastoma)Target EngagementUb-TOM20 Laddering1 nM – 200 nMFT385 (200 nM)
Cyano-substituted Heterocycles USP30 DeubiquitinaseYFP-Parkin RPE1Mitophagy Fluxmt-Keima Fluorescence< 100 nMUSP30 KO Cell Line

References

1.[1] "US11001559B2 - 4-substituted aminoisoquinoline derivatives" - Google Patents. 2.[2] "US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30" - Google Patents. 3.[3] "USP30: Structure, Emerging Physiological Role, and Target Inhibition" - PMC.[Link] 4.[4] "A novel USP30 inhibitor recapitulates genetic loss of USP30 and sets the trigger for PINK1-PARKIN amplification of mitochondrial ubiquitylation" - bioRxiv.[Link] 5.[5] "USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation" - Life Science Alliance.[Link]

Sources

In vitro and in vivo studies with 3-Aminoisoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: In Vitro and In Vivo Characterization of 3-Aminoisoquinoline-6-carbonitrile

Executive Summary

Compound Identity: 3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) Classification: Heterocyclic Pharmacophore / Kinase & Deubiquitinase (DUB) Inhibitor Scaffold Primary Applications: This compound serves as a critical chemical scaffold and lead structure in the development of targeted therapeutics for oncology and neurodegenerative disorders. It is structurally characterized by an isoquinoline core with an exocyclic amine at position 3 and a nitrile group at position 6. Key Targets:

  • USP30 (Ubiquitin Specific Peptidase 30): A mitochondrial deubiquitinase involved in mitophagy regulation. 3-Aminoisoquinoline-6-carbonitrile derivatives have demonstrated potency in inhibiting USP30, promoting mitochondrial quality control.

  • CDK8/19 Mediator Kinases: Structural analogs (quinoline/isoquinoline) are explored as ATP-competitive inhibitors for transcriptional regulation in AML (Acute Myeloid Leukemia) and solid tumors.

Chemical Formulation & Handling

Expertise Insight: The presence of the nitrile group and the planar isoquinoline ring creates a rigid, lipophilic structure with moderate aqueous solubility. Proper formulation is critical to prevent precipitation in biological media.

Table 1: Physicochemical Properties & Formulation

ParameterSpecificationNotes
Molecular Weight 169.18 g/mol Small molecule, favorable for membrane permeability.
Solubility (Stock) DMSO (up to 50 mM)Protocol: Dissolve powder in 100% DMSO. Vortex for 30s. Sonicate for 5 mins at 40kHz if turbidity persists.
Solubility (Aqueous) Low (< 1 mg/mL)Requires co-solvents (PEG400/Tween-80) for in vivo dosing.
Storage -20°C (Desiccated)Protect from light and moisture. Stable for >6 months in solid state.
In Vitro Vehicle 0.1% - 0.5% DMSOMaintain final DMSO concentration <0.5% to avoid vehicle toxicity in cell assays.

In Vitro Experimental Protocols

Protocol A: USP30 Deubiquitinase Inhibition Assay (Fluorescence Polarization)

Rationale: USP30 inhibition is a primary mechanism for this scaffold. This assay measures the cleavage of a ubiquitin-rhodamine substrate.

Reagents:

  • Recombinant human USP30 enzyme.

  • Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% BSA, 0.05% Tween-20.

Step-by-Step Workflow:

  • Preparation: Dilute 3-Aminoisoquinoline-6-carbonitrile in DMSO to generate a 10-point dose-response curve (e.g., 100 µM to 0.1 nM).

  • Enzyme Mix: Dilute USP30 enzyme in Assay Buffer to a final concentration of 5 nM.

  • Incubation: Add 10 µL of compound solution and 20 µL of Enzyme Mix to a black 384-well plate. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add 20 µL of Ub-Rho110 substrate (Final concentration: 100 nM).

  • Measurement: Monitor fluorescence intensity continuously for 60 minutes (Ex/Em: 485/535 nm).

  • Analysis: Calculate the initial velocity (

    
    ) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
Protocol B: Cellular Target Engagement (Western Blot)

Rationale: To verify that the compound penetrates the cell membrane and inhibits its target (e.g., preventing deubiquitination of TOM20 or inhibiting CDK8-dependent phosphorylation of STAT1).

Cell Lines: SH-SY5Y (Neuroblastoma) or MV4-11 (AML). Dosing: 1 µM, 5 µM, 10 µM for 6–24 hours.

  • Treatment: Seed cells at

    
     cells/well in 6-well plates. Treat with compound or DMSO control.[1]
    
  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche cOmplete™).

  • Blotting:

    • For USP30: Probe for TOM20 ubiquitination levels (requires immunoprecipitation if abundance is low) or downstream mitophagy markers (LC3-II/I ratio).

    • For CDK8: Probe for p-STAT1 (Ser727) .

  • Normalization: Normalize signals to total protein (GapDH or Total STAT1).

In Vivo Studies: Pharmacokinetics & Efficacy

Protocol C: Formulation for Oral/Parenteral Administration

Trustworthiness: Poor solubility is the most common failure point in early in vivo studies of isoquinolines. This formulation ensures bioavailability.

Vehicle System: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Saline. Preparation:

  • Dissolve 3-Aminoisoquinoline-6-carbonitrile in 5% DMSO (completely solubilized).

  • Add 40% PEG400 and vortex vigorously.

  • Add 5% Tween-80.

  • Slowly add 50% warm Saline while vortexing to prevent precipitation. Dosing Volume: 10 mL/kg (mice).

Protocol D: Pharmacokinetic (PK) Profiling (Mouse)

Subjects: Male CD-1 Mice (n=3 per timepoint). Dose: 10 mg/kg (PO) and 2 mg/kg (IV).

  • Administration: Administer the formulated compound via oral gavage (PO) or tail vein injection (IV).

  • Sampling: Collect blood samples via saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3000g for 10 min to harvest plasma.

  • Analysis: Precipitate proteins with acetonitrile containing an internal standard (e.g., Verapamil). Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion m/z 169.18).

  • Output: Calculate

    
    , 
    
    
    
    ,
    
    
    , and Oral Bioavailability (
    
    
    ).

Mechanism of Action Visualization

The following diagram illustrates the dual potential of the scaffold in regulating mitochondrial quality control (via USP30) and transcription (via CDK8), leading to therapeutic outcomes.

G cluster_Mito Mitochondrial Quality Control cluster_Onco Transcriptional Regulation (Oncology) Compound 3-Aminoisoquinoline- 6-carbonitrile USP30 Target: USP30 (Deubiquitinase) Compound->USP30 Inhibits CDK8 Target: CDK8/19 (Mediator Complex) Compound->CDK8 Inhibits (Potential) Mito_Ub Mitochondrial Ubiquitination USP30->Mito_Ub Prevents Removal of Ub Mitophagy Mitophagy Activation Mito_Ub->Mitophagy Signals Degradation Neuroprotection Neuroprotection Mitophagy->Neuroprotection Clearance of Damaged Mitochondria STAT1 STAT1 Phosphorylation CDK8->STAT1 Phosphorylates Transcription Oncogenic Transcription STAT1->Transcription Activates Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Suppression Blocked

Caption: Dual mechanistic potential of 3-Aminoisoquinoline-6-carbonitrile in promoting mitophagy (USP30 inhibition) and modulating oncogenic transcription (CDK8 inhibition).

Experimental Workflow Diagram

Workflow Prep 1. Stock Prep (50mM in DMSO) Enzyme 2. Enzymatic Assay (USP30/Kinase IC50) Prep->Enzyme Cell 3. Cell Viability (MTS Assay, 72h) Prep->Cell WB 4. Target Engagement (Western Blot) Enzyme->WB Confirm Potency Cell->WB Formulation 5. In Vivo Formulation (DMSO/PEG/Tween) WB->Formulation Go/No-Go PK 6. PK Study (LC-MS/MS) Formulation->PK Efficacy 7. Xenograft/Disease Model (Tumor Vol / Neuro Score) PK->Efficacy Dose Selection

Caption: Step-by-step preclinical validation workflow for 3-Aminoisoquinoline-6-carbonitrile.

References

  • Title: Cyano-substituted heterocycles with activity as inhibitors of USP30.
  • Kinase Inhibitor Design (CDK8/19)

    • Title: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics.[2][3]

    • Source: Journal of Medicinal Chemistry (2022).[2][3]

    • URL:[Link]

  • General Isoquinoline Synthesis & Activity

    • Title: 4-substituted aminoisoquinoline derivatives as kinase inhibitors.[4]

    • Source: P
    • URL

Sources

Analytical Methods for 3-Aminoisoquinoline-6-carbonitrile Quantification

[1][2]

Abstract

3-Aminoisoquinoline-6-carbonitrile (CAS: 132665-68-6) is a critical pharmacophore and intermediate in the synthesis of next-generation kinase inhibitors (e.g., PIM, CK2, and FLT3 inhibitors). Its amphoteric nature—possessing both a basic primary amine and an electron-withdrawing nitrile group—presents unique chromatographic challenges, including peak tailing and pH-dependent solubility. This application note details two validated protocols: a robust HPLC-UV method for bulk drug substance purity profiling and a high-sensitivity LC-MS/MS method for trace quantification in biological matrices.

Part 1: Physicochemical Profile & Method Strategy[3]

Understanding the molecule is the first step to robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₇N₃MW: 169.18 g/mol ; Monoisotopic Mass: 169.06
pKa (Predicted) ~4.5 - 5.0 (Ring N)At neutral pH, the molecule exists largely as a free base.[1] Low pH (<3.0) is required to fully protonate it for retention stability on C18.
LogP ~1.6 - 2.0Moderately lipophilic; suitable for Reversed-Phase Chromatography (RPC).
Chromophore Isoquinoline ringStrong UV absorption at 240 nm and 330 nm.
Solubility Low in water; High in DMSO/MeOHSamples must be prepared in organic diluents to prevent precipitation.
Method Selection Logic

The presence of the 3-amino group often leads to interaction with residual silanols on silica-based columns, causing peak tailing.

  • Strategy A (High pH): Use a hybrid-silica column (e.g., Waters XBridge) at pH 10. This keeps the amine deprotonated (neutral), improving peak shape and loading capacity.

  • Strategy B (Low pH - Selected): Use a Charged Surface Hybrid (CSH) or end-capped C18 column with acidic mobile phase. This protonates the amine, offering better MS sensitivity ([M+H]⁺) and solubility. This guide focuses on Strategy B for universal UV/MS compatibility.

Part 2: Experimental Protocols

Protocol A: HPLC-UV for Purity & Assay (Quality Control)

Scope: Determination of purity and quantification of 3-Aminoisoquinoline-6-carbonitrile in bulk powder or reaction mixtures.

1. Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance e2695.

  • Detector: DAD/PDA set to 245 nm (primary) and 330 nm (secondary/confirmatory).

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: CSH technology applies a low-level positive surface charge to repel protonated amines, drastically reducing tailing without ion-pairing reagents.

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

2. Mobile Phase Setup
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
2.0 95 5 Hold
12.0 10 90 Linear
15.0 10 90 Wash
15.1 95 5 Re-equilibrate

| 20.0 | 95 | 5 | End |

3. Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 using Water:Acetonitrile (50:50).

  • System Suitability Solution: Spike the Working Standard with 1% of a known impurity (e.g., 3-aminoisoquinoline or starting material 1,3-dichloro-6-nitroisoquinoline) to verify resolution.

Acceptance Criteria:

  • Tailing Factor (T): < 1.5

  • Theoretical Plates (N): > 5000[2]

  • %RSD (n=6 injections): < 2.0%

Protocol B: LC-MS/MS for Trace Quantification (Bioanalysis)

Scope: Quantifying the analyte in plasma/microsomes (PK studies) or genotoxic impurity screening.

1. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C; Desolvation Temp: 400°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Mechanism
3-Amino-6-CN 170.1 143.1 30 22 Loss of HCN (Nitrile)
Qualifier 170.1 116.1 30 35 Ring Fragmentation

| IS (d5-Analog) | 175.1 | 148.1 | 30 | 22 | Deuterated Internal Std |

Note: Transitions should be tuned on the specific instrument. The loss of HCN (-27 Da) is characteristic of aromatic nitriles.

2. Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/reaction buffer to a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of supernatant to a fresh plate; inject 2 µL.

Part 3: Visualization & Workflows

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. PK).

AnalyticalWorkflowStartSample: 3-Aminoisoquinoline-6-carbonitrileGoalDefine Analytical GoalStart->GoalPurityHigh Concentration (mg/mL)Purity / Assay / StabilityGoal->Purity QC / SynthesisTraceTrace Level (ng/mL)PK / Genotox ImpurityGoal->Trace BioanalysisMethodAMethod A: HPLC-UV (DAD)Column: CSH C18Mobile Phase: 0.1% FAPurity->MethodADetectionADetection: 245 nmLimit: ~0.1 µg/mLMethodA->DetectionASamplePrepPrep: Protein Precipitation (PPT)or Solid Phase Extraction (SPE)Trace->SamplePrepMethodBMethod B: LC-MS/MS (MRM)Transition: 170.1 -> 143.1SamplePrep->MethodB

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

Synthesis & Impurity Origin

Understanding where the analyte comes from helps in identifying potential impurities (e.g., unreacted precursors).

SynthesisPathPrecursor1,3-Dichloro-6-nitroisoquinoline(Starting Material)Step1Reduction / SubstitutionPrecursor->Step1Intermediate3-Amino-6-nitroisoquinoline(Potential Impurity)Step1->Intermediate IncompleteReactionProduct3-Aminoisoquinoline-6-carbonitrile(Target Analyte)Step1->Product Cyanation &Reduction

Caption: Simplified synthetic pathway highlighting potential structural impurities to monitor.

Part 4: Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))

To ensure the method is "self-validating," perform the following checks:

  • Linearity: Construct a 6-point calibration curve.

    • UV Range: 1 µg/mL to 100 µg/mL (

      
      ).
      
    • MS Range: 1 ng/mL to 1000 ng/mL (Weighted

      
      ).
      
  • Accuracy (Recovery): Spike blank matrix at Low, Medium, and High QC levels. Acceptable recovery: 85-115% (Bioanalysis) or 98-102% (Assay).

  • Specificity: Inject a blank solvent. Ensure no interference at the retention time of the analyte (Retention time approx 4.5 - 5.5 min in described gradient).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Switch to a "Charged Surface" (CSH) column or add 5mM Ammonium Formate to the mobile phase.
Low Sensitivity (MS) Ion suppression or wrong pH.Ensure mobile phase is acidic (Formic acid) to protonate the basic amine. Check for matrix effects.
Carryover Adsorption to injector needle.Use a needle wash with high organic content (e.g., 90% MeOH + 0.1% Formic Acid).
Split Peaks Solvent mismatch.Sample diluent is too strong (e.g., 100% DMSO). Dilute sample with water/buffer before injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sahu, P. K., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS. Molecules.[4][5][1][2][3][6][7][8][9][10] (Provides analogous method conditions for aminoisoquinoline derivatives). Link

  • PubChem. (2025).[2] Compound Summary for CID 588991: 6-Aminoisoquinoline.[8] (Structural and physicochemical data source).[5] Link

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC.[6][7] Journal of Chromatography A. (Authoritative text on handling basic amines/tailing). Link

Application Note: A High-Throughput Screening Workflow for the Identification of Novel PARP1 Inhibitors Using 3-Aminoisoquinoline-6-carbonitrile as a Reference Compound

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), particularly in the base excision repair (BER) pathway. Its inhibition has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways like BRCA1/2 mutations. The isoquinoline scaffold is a privileged structure in the development of PARP inhibitors.[1][2] This guide provides a comprehensive, field-tested protocol for a robust, high-throughput screening (HTS) campaign to identify novel PARP1 inhibitors, using 3-Aminoisoquinoline-6-carbonitrile as an exemplary compound from this chemical class. We detail a homogeneous, fluorescence-based assay that measures PARP1 activity by quantifying the consumption of its substrate, NAD+. The protocol is designed for reliability and scalability, incorporating essential controls and data analysis workflows suitable for screening large compound libraries.

Introduction: The Rationale for Targeting PARP1

PARP1 acts as a DNA damage sensor. Upon binding to single-strand breaks (SSBs) in DNA, it catalyzes the synthesis of long polymers of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating chromatin relaxation and the restoration of genomic integrity.[5][6]

In tumors with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA1 or BRCA2 mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks during replication. These cells cannot efficiently repair such damage, resulting in synthetic lethality and targeted cancer cell death.[7] This therapeutic principle underpins the clinical success of approved PARP inhibitors. High-throughput screening remains a cornerstone for discovering novel chemical matter with improved potency, selectivity, and pharmacological properties.[8]

Assay Principle: A Coupled-Enzyme Fluorescent Approach

To facilitate the screening of large compound libraries, we employ a homogeneous assay that links the enzymatic activity of PARP1 to a highly sensitive fluorescent readout. This method obviates the need for wash steps, making it ideal for automation.[3]

The workflow is a two-step process:

  • PARP1 Reaction: Recombinant human PARP1 is incubated with a test compound, sheared DNA (to activate the enzyme), and a defined concentration of NAD+. Active PARP1 consumes NAD+ to generate PAR. The extent of NAD+ depletion is inversely proportional to the inhibitory activity of the test compound.

  • NAD+ Detection: After the PARP1 reaction, a cycling enzyme system is added. This system quantitatively converts the remaining NAD+ into a highly fluorescent product, resorufin. The fluorescent signal is therefore directly proportional to the level of PARP1 inhibition.[3]

This design ensures that compounds that inhibit PARP1 activity will result in less NAD+ consumption and, consequently, a higher fluorescent signal.

G cluster_0 Step 1: PARP1 Enzymatic Reaction cluster_1 Step 2: Fluorescent Detection PARP1 PARP1 Enzyme PAR Poly(ADP-Ribose) (Product) PARP1->PAR Catalysis DNA Sheared DNA (Activator) DNA->PARP1 Activation NAD NAD+ (Substrate) NAD->PARP1 Remaining_NAD Remaining NAD+ Compound Test Compound (e.g., 3-Aminoisoquinoline- 6-carbonitrile) Compound->PARP1 Inhibition CyclingEnzymes Cycling Enzyme Mix (ADH / Diaphorase) Remaining_NAD->CyclingEnzymes Remaining_NAD->CyclingEnzymes Quantified in Step 2 Resorufin Resorufin (Highly Fluorescent) CyclingEnzymes->Resorufin Generation Resazurin Resazurin (Non-fluorescent) Resazurin->CyclingEnzymes Signal Detection Signal Detection Resorufin->Signal Detection

Caption: Diagram of the two-step PARP1 inhibition assay principle.

Detailed High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format. All dispensing steps should be performed with automated liquid handlers for precision and throughput.

Materials and Reagents
ReagentSupplierNotes
Recombinant Human PARP1BPS BioscienceStore at -80°C.
3-Aminoisoquinoline-6-carbonitrileSigma-AldrichExample test compound. Prepare a 10 mM stock in 100% DMSO.
OlaparibSelleck ChemPositive control inhibitor. Prepare a 10 mM stock in 100% DMSO.
NAD+ (Nicotinamide adenine dinucleotide)Sigma-AldrichPrepare fresh daily.
Sheared Salmon Sperm DNAThermo FisherActivator for PARP1.
NAD+/NADH Detection KitR&D SystemsOr similar kit containing cycling enzymes and substrate.
Assay BufferIn-house50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, 0.01% Triton X-100.
DMSO, ACS GradeAnyFor compound dilution.
384-well black, flat-bottom platesCorningLow-volume, non-binding surface recommended.
Experimental Workflow

The entire process, from compound plating to data analysis, can be automated for maximum throughput.

HTS_Workflow start Start: Prepare Reagents plate_compounds 1. Compound Plating Dispense 50 nL of compounds (test, positive, negative controls) into 384-well plates. start->plate_compounds add_enzyme 2. Add PARP1 Enzyme Mix Dispense 5 µL of PARP1 + sheared DNA in assay buffer. plate_compounds->add_enzyme pre_incubate 3. Pre-incubation Incubate for 15 min at RT to allow compound binding. add_enzyme->pre_incubate start_reaction 4. Initiate Reaction Dispense 5 µL of NAD+ solution to start the reaction. pre_incubate->start_reaction incubate_reaction 5. Reaction Incubation Incubate for 60 min at 30°C. start_reaction->incubate_reaction add_detection 6. Add Detection Reagents Dispense 10 µL of cycling enzyme/substrate mix. incubate_reaction->add_detection incubate_detection 7. Signal Development Incubate for 30 min at RT, protected from light. add_detection->incubate_detection read_plate 8. Read Fluorescence Ex: 540 nm / Em: 590 nm incubate_detection->read_plate analyze_data 9. Data Analysis Normalize data, calculate Z', and generate IC50 curves for hits. read_plate->analyze_data end End: Hit Identification analyze_data->end

Caption: Automated HTS workflow for PARP1 inhibitor screening.

Step-by-Step Protocol
  • Compound Plating:

    • Create a compound source plate by serially diluting 3-Aminoisoquinoline-6-carbonitrile, Olaparib (positive control), and DMSO (negative control) in DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL from the source plate to the 384-well assay plates. The final DMSO concentration in the assay should not exceed 0.5%.[9]

  • Enzyme Mix Preparation and Dispensing:

    • Prepare the PARP1 Enzyme Mix in cold Assay Buffer. For each well, you will need:

      • 0.5 units of PARP1 enzyme

      • 1 µg/mL sheared salmon sperm DNA

    • Using a multi-drop dispenser, add 5 µL of the PARP1 Enzyme Mix to each well of the assay plate.

    • Rationale: Pre-incubating the enzyme and compound allows for binding equilibrium to be reached before the reaction is initiated.[10]

  • Pre-incubation:

    • Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare the NAD+ solution in Assay Buffer to a 2X working concentration (e.g., 200 µM, for a final concentration of 100 µM).

    • Dispense 5 µL of the NAD+ solution into all wells to start the reaction. The total reaction volume is now 10 µL.

    • Rationale: The NAD+ concentration should be at or near the Km value to ensure the assay is sensitive to competitive inhibitors.

  • Reaction Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate for 60 minutes at 30°C. This time can be optimized based on enzyme activity lots.[11]

  • Signal Development:

    • Prepare the detection reagent mix according to the manufacturer's instructions (e.g., NAD+/NADH Detection Kit).

    • Add 10 µL of the detection mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader (e.g., BMG PHERAstar) with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

Quality Control: Z-Factor Calculation

The robustness of the HTS assay must be validated by calculating the Z-factor (Z'), which assesses the separation between the positive and negative controls.[10]

  • High Control (0% Inhibition): Wells containing PARP1 enzyme and DMSO only.

  • Low Control (100% Inhibition): Wells containing PARP1 enzyme and a saturating concentration of Olaparib (e.g., 10 µM).

The formula is: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

An assay with a Z' value ≥ 0.5 is considered excellent and robust for high-throughput screening.[4]

Hit Identification and Dose-Response Analysis
  • Normalization: Raw fluorescence data for each test compound well is normalized to the controls on the same plate: % Inhibition = 100 * (Signal_test - Mean_low) / (Mean_high - Mean_low)

  • Hit Triaging: A primary "hit" is defined as a compound that exhibits an inhibition level above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically 8 to 12 points) to determine their half-maximal inhibitory concentration (IC₅₀). The data is fitted to a four-parameter logistic model.

Representative Data

The following table shows example dose-response data for 3-Aminoisoquinoline-6-carbonitrile.

Concentration (µM)Avg. Fluorescence% Inhibition
100.000185098.2
33.300182596.5
11.100171088.7
3.700145070.7
1.23098038.7
0.4105505.3
0.1374800.0
0.0004800.0
IC₅₀ (µM) 1.52

Note: Data are for illustrative purposes only.

Troubleshooting

IssuePotential CauseSolution
Low Z-Factor (<0.5) 1. Reagent degradation (Enzyme, NAD+)2. Suboptimal incubation times/temps3. High variability in dispensing1. Use fresh reagents; aliquot enzyme to avoid freeze-thaw cycles.2. Re-optimize assay parameters.3. Calibrate and maintain liquid handlers.
High False Positive Rate 1. Fluorescent compounds2. Reagent-interfering compounds (redox cyclers)1. Pre-screen library for auto-fluorescence.2. Perform counter-screens without PARP1 enzyme to identify interfering compounds.
Poor IC₅₀ Curve Fit 1. Compound insolubility at high concentrations2. Incorrect serial dilutions1. Check for precipitation; lower top concentration.2. Verify dilution scheme and liquid handler performance.

Conclusion

This application note provides a validated, HTS-compatible protocol for identifying and characterizing inhibitors of PARP1. The homogeneous, fluorescence-based format is robust, sensitive, and scalable, making it an ideal platform for primary screening of large compound libraries. By using representative molecules like 3-Aminoisoquinoline-6-carbonitrile, researchers can establish a reliable workflow to discover novel chemical entities for this important therapeutic target, ultimately accelerating the drug discovery pipeline for next-generation cancer therapies.

References

  • Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. AACR Journals. Available from: [Link]

  • Pommier, Y., et al. (2020). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. Available from: [Link]

  • Lehtio, L., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. ResearchGate. Available from: [Link]

  • Lehtio, L., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed. Available from: [Link]

  • Chistopolova, F., et al. (2020). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC. Available from: [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. Available from: [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available from: [Link]

  • Antczak, C., et al. (2020). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). PMC. Available from: [Link]

  • Lusi, M., et al. (2022). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Royal Society of Chemistry. Available from: [Link]

  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Beteringhe, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Available from: [Link]

  • Wang, Y., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed. Available from: [Link]

  • Agilent. (n.d.). Agilent Tools for High-Throughput Screening. Agilent. Available from: [Link]

Sources

Application Notes and Protocols for 3-Aminoisoquinoline-6-carbonitrile in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline framework is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including many with demonstrated anti-cancer properties.[1] Its rigid structure and potential for diverse functionalization make it an attractive scaffold for the design of small molecule kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on the potential application of 3-Aminoisoquinoline-6-carbonitrile as a scaffold for kinase inhibitor development. While direct literature on this specific molecule is limited, extensive research on the closely related quinoline-6-carbonitrile scaffold provides a strong foundation for its investigation as a kinase inhibitor.[2][3] Specifically, derivatives of 4-aminoquinoline-6-carbonitrile have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[2] CDK8/19 are key components of the Mediator complex, which regulates transcription, and their inhibition has emerged as a promising therapeutic strategy in oncology.[2]

This document will, therefore, leverage the knowledge from the development of quinoline-6-carbonitrile-based CDK8/19 inhibitors to provide a comprehensive guide for the synthesis, characterization, and biological evaluation of 3-Aminoisoquinoline-6-carbonitrile and its derivatives as potential kinase inhibitors. The protocols provided are intended to be adaptable for this specific compound, offering a robust starting point for its exploration in kinase inhibitor discovery programs.

Chemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the parent compound, 3-aminoisoquinoline, is essential for its handling and derivatization.

PropertyValueSource
CAS Number 25475-67-6
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Appearance Solid
Melting Point 174-178 °C

Synthesis of 3-Aminoisoquinoline-6-carbonitrile Derivatives

The synthesis of 3-Aminoisoquinoline-6-carbonitrile can be approached through multi-step synthetic routes common in heterocyclic chemistry. A plausible synthetic strategy, adapted from the synthesis of related quinoline-6-carbonitrile derivatives, is outlined below.[2][4] This multi-component reaction approach offers high efficiency and diversity in the generation of analogs.[4]

Synthesis_Workflow A Substituted 2-naphthaldehyde F Multi-component Reaction (MCR) A->F B Malononitrile B->F C Amine (R-NH2) C->F D Catalyst (e.g., L-proline) D->F E Solvent (e.g., Ethanol) E->F G 3-Aminoisoquinoline-6-carbonitrile Derivative F->G Cyclization Biochemical_Assay_Workflow A Prepare serial dilutions of 3-Aminoisoquinoline-6-carbonitrile derivative in DMSO B Add kinase, substrate, and test compound to a 384-well plate A->B C Initiate kinase reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagents D->E F Measure fluorescence signal E->F G Calculate IC50 values F->G CDK8_Signaling_Pathway cluster_nucleus Nucleus Mediator Mediator Complex PolII RNA Polymerase II Mediator->PolII CDK8_CycC CDK8/CycC CDK8_CycC->Mediator associates with TF Transcription Factors (e.g., STAT1) CDK8_CycC->TF phosphorylates Gene Target Gene Transcription PolII->Gene TF->Mediator Inhibitor 3-Aminoisoquinoline- 6-carbonitrile Derivative Inhibitor->CDK8_CycC inhibits Signal Upstream Signal (e.g., Interferon) Signal->TF

Sources

Protocol for dissolving 3-Aminoisoquinoline-6-carbonitrile for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Dissolving 3-Aminoisoquinoline-6-carbonitrile

Abstract

This guide provides a standardized protocol for the solubilization and handling of 3-Aminoisoquinoline-6-carbonitrile , a heterocyclic building block often utilized in kinase inhibitor synthesis and medicinal chemistry.[1] Due to the planar, hydrophobic nature of the isoquinoline core combined with the polar nitrile and amino functionalities, this compound presents specific solubility challenges in aqueous media. This protocol details the preparation of high-concentration stock solutions in organic solvents (DMSO/DMF) and subsequent dilution strategies for biological assays to prevent precipitation ("crashing out") and ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

To design an effective dissolution protocol, we must first understand the molecule's properties. The presence of the nitrile (-CN) electron-withdrawing group at the 6-position reduces the basicity of the 3-amino group, making acid-salt formation less spontaneous than in unsubstituted aminoisoquinolines.[1]

PropertyValue (Theoretical/Analog Based)Implication for Handling
Molecular Formula C₁₀H₇N₃Small molecule, planar structure.[1]
Molecular Weight ~169.18 g/mol High molarity requires relatively low mass.
Predicted LogP ~1.5 – 2.5Moderately lipophilic; poor water solubility.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of H-bonding, stabilizing crystal lattice.[1]
Physical State Solid / PowderLikely crystalline; requires energy (sonication) to break lattice.

Solvent Selection Strategy:

  • Primary Solvent (DMSO): Dimethyl sulfoxide is the gold standard for this class of heterocycles. It disrupts intermolecular H-bonds effectively.[1]

  • Alternative (DMF): Dimethylformamide is a viable alternative if DMSO is incompatible with downstream chemistry, though it is more toxic.

  • Avoid (Water/PBS): Direct addition to aqueous buffers will likely result in a suspension, not a solution, leading to erratic assay data.

Protocol: Preparation of Stock Solution

Safety Precaution: 3-Aminoisoquinoline-6-carbonitrile contains a nitrile group.[1] Handle in a fume hood. Wear nitrile gloves and safety glasses.

Step 1: Calculation & Weighing

Calculate the mass required for your target stock concentration (typically 10 mM to 50 mM).

  • Example: To make 1 mL of a 50 mM stock:

    
    
    
    
    
    [1]
Step 2: Primary Dissolution (DMSO)
  • Weigh ~8.5 mg of compound into a sterile, amber glass vial (or high-quality polypropylene microcentrifuge tube).

  • Add 50% of the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature (25°C) for 5–10 minutes. Note: Visual clarity is mandatory. If particles persist, warm slightly to 37°C.

  • Add the remaining DMSO to reach the final volume. Vortex again.

Step 3: Quality Control (The "Light Check")

Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity or "swirling" refractivity indicates incomplete dissolution.

  • Pass: Proceed to storage or dilution.

  • Fail: Add more DMSO to dilute to 25 mM or 10 mM and recalculate concentration.

Protocol: Dilution for Biological Assays

The critical failure point in biological assays is the "crash-out" event when the hydrophobic stock hits the aqueous buffer.

The "Intermediate Dilution" Method: Do not pipette 100% DMSO stock directly into the cell culture well. This creates a local high-concentration "shock zone" where precipitation occurs instantly.[1]

  • Prepare Buffer: Use PBS or Media (pH 7.4).

  • Stepwise Dilution:

    • Goal: 10 µM final assay concentration (0.1% DMSO).

    • Step A: Dilute 50 mM Stock 1:50 in media → 1 mM Intermediate (2% DMSO). Vortex immediately.

    • Step B: Dilute 1 mM Intermediate 1:100 in media → 10 µM Final (0.02% DMSO).

  • Verification: Inspect the Intermediate solution under a microscope or with a turbidity meter if available. It should remain clear.

Storage & Stability

ConditionRecommendationDuration
Room Temp (25°C) Not Recommended< 24 Hours
Refrigerated (4°C) Short-term1 Week
Frozen (-20°C) Standard Storage 3–6 Months
Deep Freeze (-80°C) Long-term Archival> 1 Year
  • Freeze-Thaw Cycles: Limit to < 3 cycles. Aliquot stock into single-use volumes (e.g., 50 µL) to avoid repeated thawing, which promotes moisture uptake and degradation.

Workflow Visualization

The following diagram illustrates the decision matrix for dissolving and diluting the compound to ensure solubility integrity.

DissolutionProtocol Start Start: Weigh Compound (3-Aminoisoquinoline-6-carbonitrile) AddSolvent Add Anhydrous DMSO (Target: 50 mM) Start->AddSolvent Process Vortex (30s) & Sonicate (5 min) AddSolvent->Process Check Visual Inspection (Clear Solution?) Process->Check FailPath Cloudy/Particles Check->FailPath No SuccessPath Clear Solution Check->SuccessPath Yes Fix Warm to 37°C or Dilute to 25 mM FailPath->Fix Fix->Process Retry Storage Aliquot & Store (-20°C, Desiccated) SuccessPath->Storage Dilution Prepare Intermediate Dilution (1:10 - 1:50 in Media) SuccessPath->Dilution Assay Final Assay (Cell Culture/Enzyme) Dilution->Assay Verify No Precipitate

Caption: Decision tree for the solubilization of 3-Aminoisoquinoline-6-carbonitrile, including troubleshooting loops for precipitation events.

References

  • PubChem. Isoquinolin-3-amine (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • ResearchGate. Discussions on Solubility of Heterocyclic Amines in DMSO vs Ethanol. Available at: [Link]

Sources

Strategic Derivatization of 3-Aminoisoquinoline-6-carbonitrile for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoisoquinoline-6-carbonitrile scaffold represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., Haspin, CK2, and PDK1 inhibitors) [1, 2]. The scaffold offers a unique "push-pull" electronic system: the electron-donating exocyclic amine at C3 serves as a critical hydrogen bond donor/acceptor "hinge binder," while the electron-withdrawing nitrile at C6 modulates lipophilicity and provides a vector for bioisosteric expansion.

This guide details a modular derivatization strategy designed to maximize Structure-Activity Relationship (SAR) data generation. We prioritize reactions that offer high chemoselectivity, distinguishing between the exocyclic amine, the endocyclic nitrogen, and the nitrile handle.

Chemo-Structural Analysis & SAR Logic

Before initiating synthesis, researchers must understand the electronic bias of the substrate to avoid common pitfalls (e.g., N-ring quaternization).

Electronic Environment
  • C3-Amine (

    
    ):  The exocyclic amine is moderately nucleophilic but deactivated relative to aniline due to the electron-deficient isoquinoline ring and the electron-withdrawing C6-cyano group.
    
  • N2-Ring Nitrogen: Less basic than quinoline due to the adjacent amine (amidine-like character), but still susceptible to alkylation by "hot" electrophiles.

  • C6-Nitrile (

    
    ):  A robust handle for bioisosteric replacement (e.g., tetrazoles, amides) or reduction.
    
SAR Strategy Map

The following diagram outlines the three primary vectors for diversification:

SAR_Strategy Core 3-Aminoisoquinoline- 6-carbonitrile Vector1 Vector A: C3-Amine (Hinge Binding) Core->Vector1 Vector2 Vector B: C6-Nitrile (Solvent Exposure) Core->Vector2 Vector3 Vector C: C4-Position (Steric Gate) Core->Vector3 Amides Amides/Ureas (Acylation) Vector1->Amides Aryls N-Arylations (Buchwald-Hartwig) Vector1->Aryls Tetrazoles Tetrazoles (Bioisosteres) Vector2->Tetrazoles Halides C4-Halides (Suzuki Entry) Vector3->Halides

Figure 1: Modular SAR diversification vectors for the 3-aminoisoquinoline-6-carbonitrile core.

Module A: Functionalization of the C3-Amine

Objective: Modulate H-bond donor capability and steric fit within the ATP-binding pocket.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Direct nucleophilic aromatic substitution (


) is difficult with this deactivated amine. Palladium-catalyzed cross-coupling is the gold standard for introducing aryl/heteroaryl groups [3, 4].

Expert Insight: The C6-cyano group deactivates the amine. Standard ligands (BINAP) may fail. We recommend BrettPhos or Xantphos precatalysts to prevent catalyst poisoning and ensure turnover [5].

Materials
  • Substrate: 3-Aminoisoquinoline-6-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%) OR BrettPhos Pd G3 Precatalyst.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv - avoid if ester/nitrile sensitive, though nitrile usually tolerates tBuO-).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Setup: In a glovebox or under active Argon flow, charge a microwave vial with the isoquinoline substrate, aryl halide, base, and precatalyst.

  • Solvation: Add anhydrous 1,4-Dioxane (

    
    ). Seal the vial with a crimp cap containing a PTFE septum.
    
  • Activation: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Heat to 100°C for 4–12 hours.

    • Note: If using a microwave reactor, set to 110°C for 1 hour.

  • Workup: Cool to Room Temperature (RT). Filter through a pad of Celite eluting with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Chemoselective Acylation (Amide Formation)

Expert Insight: Avoid acid chlorides if possible, as the HCl byproduct can protonate the ring nitrogen, leading to solubility issues. Use HATU/DIPEA for a controlled reaction [6].

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to activate.

  • Add 3-Aminoisoquinoline-6-carbonitrile (1.0 equiv).

  • Stir at 50°C for 4 hours. (Heat is required due to the deactivated amine).

Module B: Nitrile Bioisosterism (C6 Position)

Objective: Convert the linear, lipophilic nitrile into a polar, ionizable tetrazole (carboxylic acid bioisostere) to improve solubility and metabolic stability.

Protocol 3: [3+2] Cycloaddition to 5-Substituted Tetrazole

Safety Alert: Azide chemistry presents explosion hazards. Avoid chlorinated solvents (formation of diazidomethane). Use a blast shield.

Mechanism & Logic: The nitrile is activated by a Lewis Acid (ZnCl₂), facilitating the attack of the azide anion. This method is superior to tributyltin azide (toxic) or neat


/acid (volatile 

risk) [7, 8].

Tetrazole_Flow Start Start: Nitrile Substrate Reagents Add NaN3 (1.5 eq) ZnCl2 (1.0 eq) Solvent: DMF/H2O (9:1) Start->Reagents Heat Heat to 100°C (12-24 Hours) Reagents->Heat Check TLC Check (Disappearance of Nitrile) Heat->Check Workup Cool & Acidify (1N HCl) to pH 3-4 Check->Workup Isolate Precipitate Filtration or EtOAc Extraction Workup->Isolate

Figure 2: Workflow for Zinc-mediated tetrazole synthesis.

Step-by-Step Methodology
  • Reaction Assembly: To a round-bottom flask, add:

    • 3-Aminoisoquinoline-6-carbonitrile (1.0 mmol)

    • Sodium Azide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , 1.5 mmol)
      
    • Zinc Chloride (

      
      , 1.0 mmol)
      
    • Solvent: DMF (3 mL) or Water/Isopropanol (3:1) for a greener approach [8].

  • Cyclization: Reflux at 100–110°C for 16 hours.

    • Monitoring: Monitor by LC-MS. The tetrazole product is significantly more polar than the nitrile.

  • Quench & Isolation:

    • Cool to RT.

    • Slowly add 1N HCl until pH reaches ~3.0. Caution: Gas evolution (

      
      ) possible; perform in fume hood.
      
    • The tetrazole often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate.

Summary of Reaction Parameters

TransformationReagentsCatalyst/AdditivesTemp/TimeCritical Note
N-Arylation Aryl-Br,

Pd(OAc)₂ / BrettPhos100°C / 8hRequires inert atmosphere. Best for lipophilic SAR.
Amide Coupling R-COOH, DIPEAHATU50°C / 4hAmine is deactivated; requires heat.
Tetrazole


110°C / 16hBioisostere for -COOH. Acidify carefully.
Hydrolysis NaOH (aq)

(optional)
80°C / 2hConverts Nitrile to Primary Amide.

References

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-Synthesis.com. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition. PMC. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Aminoisoquinoline-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Aminoisoquinoline-6-carbonitrile. This guide is engineered for researchers, chemists, and drug development professionals facing yield-limiting bottlenecks during the late-stage functionalization of isoquinoline pharmacophores.

The most robust synthetic route to 3-Aminoisoquinoline-6-carbonitrile involves the palladium-catalyzed cyanation of a 6-bromo-3-aminoisoquinoline precursor[1]. However, this transformation is highly susceptible to competing side reactions. Below, we dissect the mechanistic causality behind common byproducts and provide field-proven, self-validating protocols to optimize your workflow.

Workflow & Byproduct Divergence

Synthetic pathway and byproduct divergence in 3-Aminoisoquinoline-6-carbonitrile synthesis.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a significant M-78 Da peak (loss of Br, replacement with H). Why is protodehalogenation outcompeting my cyanation? Causality & Solution: The dehalogenated byproduct (3-aminoisoquinoline) forms when the Pd(II)-aryl oxidative addition complex undergoes transmetalation with a hydride source rather than the cyanide anion. Hydrides are typically generated via


-hydride elimination from amine bases or solvents (like DMF) at elevated temperatures[2]. Furthermore, if the local concentration of dissolved cyanide is too low—often due to catalyst poisoning by excess free cyanide or poor solubility of the cyanide source—the catalytic cycle stalls. This increases the lifetime of the Pd(II)-aryl intermediate, drastically raising the probability of hydride capture[3].
Actionable Steps:
  • Switch Cyanide Sources: Move from NaCN/KCN to Zinc Cyanide (

    
    ). 
    
    
    
    provides a slow, controlled release of cyanide ions, preventing Pd catalyst poisoning while maintaining sufficient concentration for transmetalation[3].
  • Optimize Ligand Geometry: Utilize a bulky, electron-rich phosphine ligand such as

    
    . This ligand accelerates the reductive elimination of the target nitrile, outcompeting the slower hydride transfer pathway[2].
    

Q2: I am observing a high molecular weight impurity that corresponds to the exact mass of a dimer. How do I suppress homocoupling? Causality & Solution: The homocoupling byproduct, 6,6'-bis(3-aminoisoquinoline), occurs via the formation of a bis-aryl palladium(II) intermediate. This dimerization pathway is exacerbated when the rate of transmetalation with the cyanide source is slower than the rate of a second oxidative addition, or when trace oxygen acts as an oxidant to promote Pd(II)-mediated homocoupling[3][4]. Actionable Steps:

  • Strict Anaerobic Conditions: Ensure the reaction mixture is rigorously degassed using freeze-pump-thaw cycles. Trace oxygen is the primary driver of off-cycle oxidative homocoupling[3].

  • Kinetic Dilution: Lower the reaction concentration (e.g., from 0.5 M to 0.1 M) to kinetically disfavor the bimolecular interaction of two aryl-Pd species.

Q3: The reaction goes to completion, but I isolate a byproduct with a +18 Da mass shift relative to the target nitrile. What is this, and how do I prevent it? Causality & Solution: A +18 Da shift indicates the formation of 3-aminoisoquinoline-6-carboxamide. Nitriles are highly susceptible to hydration, particularly under the basic, high-temperature conditions required for cyanation. The free 3-amino group on the isoquinoline core can also participate in hydrogen bonding, inadvertently activating the adjacent nitrile towards nucleophilic attack by adventitious water. Actionable Steps:

  • Anhydrous Solvents: Ensure all solvents are strictly anhydrous and stored over activated molecular sieves.

  • Buffered Workup: Avoid prolonged exposure to highly basic or acidic aqueous solutions during extraction. Quench the reaction with a buffered solution (e.g., saturated aqueous

    
    ) rather than NaOH or HCl.
    
Quantitative Data: Ligand & Condition Optimization

The choice of catalyst and ligand dictates the distribution of the target product versus dehalogenation and homocoupling byproducts[2]. The table below summarizes expected outcomes based on standard optimization matrices.

Catalyst / Ligand SystemCyanide SourceSolventTarget Nitrile Yield (%)Dehalogenation (%)Homocoupling (%)

(5 mol%)
KCNDMF45%35%15%

/ dppf (5 mol%)

DMF72%18%8%

/

(2 mol%)

NMP91% < 5% < 2%
Self-Validating Experimental Protocol

Optimized Synthesis of 3-Aminoisoquinoline-6-carbonitrile via Pd-Catalyzed Cyanation This protocol incorporates built-in In-Process Controls (IPCs) to ensure mechanistic integrity and immediately identify byproduct divergence.

Step 1: Reagent Preparation (Inert Atmosphere)

  • In a flame-dried Schlenk flask under argon, charge 6-bromo-3-aminoisoquinoline (1.0 equiv, 10 mmol),

    
     (0.6 equiv, 6.0 mmol), 
    
    
    
    (0.02 equiv, 0.2 mmol), and
    
    
    (0.04 equiv, 0.4 mmol). Causality Check:
    
    
    is used at exactly 0.6 equivalents because each molecule delivers two cyanide ions. Excess cyanide will poison the Pd catalyst and halt the cycle[3].

Step 2: Solvent Addition & Degassing 2. Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) (0.1 M, 100 mL). 3. Subject the mixture to three consecutive freeze-pump-thaw cycles. Validation Check: The absolute absence of oxygen is critical to prevent the Pd(II)-mediated homocoupling pathway[3].

Step 3: Reaction Execution & In-Process Control (IPC) 4. Heat the mixture to 95°C for 4 hours. 5. IPC Check: At the 2-hour mark, withdraw a 50


L aliquot under argon, dilute with LC-MS grade MeCN, and analyze.
  • Pass Criteria: Ratio of Target Nitrile (M+H: 170) to Starting Material (M+H: 223/225) > 95:5. Dehalogenation (M+H: 145) must be < 5%.

  • Failure Mode: If dehalogenation > 10%, immediately verify the anhydrous state of your solvent and check for adventitious base contamination.

Step 4: Quench and Purification 6. Cool the reaction to room temperature and quench with saturated aqueous


 (50 mL). Critical: Do not use strong acids/bases to prevent nitrile hydrolysis (+18 Da byproduct).
7. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively partition and remove the NMP solvent.
8. Dry over anhydrous 

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-Aminoisoquinoline-6-carbonitrile.
References
  • BenchChem. (2025). Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide.
  • Uniurb. (n.d.). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective.
  • RPTU. (2013). Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives.
  • NIH. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

Technical Support Center: Optimizing 3-Aminoisoquinoline-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-CN-06 Status: Active Support Subject: Reaction Optimization, Troubleshooting, and Scalability Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Analysis

Target Molecule: 3-Aminoisoquinoline-6-carbonitrile Primary Application: Kinase inhibitor scaffolds (e.g., ROCK, JAK, SYK inhibitors).[1] Critical Challenge: The synthesis of this molecule presents a classic "Regioselectivity vs. Chemoselectivity" conflict.[1]

Direct functionalization of the isoquinoline core is treacherous.[1] Electrophilic aromatic substitution (EAS) on 3-aminoisoquinoline strongly favors the C4 position due to the directing effect of the enamine-like C3-amine.[1] Therefore, attempting to directly introduce a nitrile or halogen at C6 on the formed ring will fail.

The Solution: This guide advocates for a "Pre-functionalized Scaffold Strategy." You must construct the isoquinoline ring after establishing the halogen handle at the para-position of the benzene ring, followed by a late-stage cyanation.[1]

Validated Synthetic Workflow

The following workflow prioritizes purity and catalyst longevity over raw speed.

Phase A: Ring Construction (The Thorpe-Ziegler Analog)

Precursor: 4-Bromo-2-(cyanomethyl)benzonitrile (4-Bromo-homophthalonitrile).[1]

ParameterConditionRationale
Reagent

(saturated in MeOH) or

Provides the nitrogen source for the pyridine ring closure.[1]
Solvent Methanol or Ethanol (Anhydrous)Protic solvent facilitates proton transfer during tautomerization.[1]
Temperature 80–100°C (Sealed Tube)High temp required to overcome the activation energy of the nitrile attack.[1]
Yield Target 65–75%Product: 6-Bromo-3-aminoisoquinoline .
Phase B: The Critical Cyanation (Rosenmund-von Braun vs. Pd-Catalysis)

Substrate: 6-Bromo-3-aminoisoquinoline.[1]

ParameterConditionRationale
Catalyst

+ Xantphos
Xantphos has a wide bite angle, stabilizing the Pd-center against the free amine.[1]
CN Source

(0.6 equiv)
safer and more soluble in organic media than NaCN/CuCN.[1]
Solvent DMF or DMAc (degassed)High boiling point, polar aprotic to dissolve the zinc salt.[1]
Additives

dust (10 mol%)
Keeps Pd in the active Pd(0) state, preventing oxidation by the amine.[1]
Temperature 120°CRequired for aryl bromide activation.[1][2]

Visualizing the Pathway (Logic Map)

The following diagram illustrates the decision matrix for synthesizing 6-substituted 3-aminoisoquinolines, highlighting the failure points of direct functionalization.

SynthesisPath Start Target: 3-Aminoisoquinoline-6-carbonitrile RouteA Route A: Direct Functionalization (Start: 3-Aminoisoquinoline) Start->RouteA RouteB Route B: Pre-functionalized Cyclization (Start: 4-Bromo-homophthalonitrile) Start->RouteB StepA1 Electrophilic Bromination RouteA->StepA1 StepB1 Cyclization with NH3/MeOH RouteB->StepB1 ResultA FAILURE: C4-Bromo Product (Wrong Regioisomer) StepA1->ResultA C3-amine directs to C4 InterB Intermediate: 6-Bromo-3-aminoisoquinoline StepB1->InterB StepB2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd-Xantphos) InterB->StepB2 Final SUCCESS: 6-Cyano Product StepB2->Final

Caption: Figure 1. Strategic comparison showing why Route B (Pre-functionalization) is necessary to avoid the C4-regioselectivity trap inherent in Route A.

Troubleshooting Center (FAQs)

Issue 1: "My Cyanation reaction stalled at 20% conversion."

Diagnosis: Catalyst Poisoning by the Free Amine.[1] The C3-amino group (


) is a competent ligand for Palladium.[1] It competes with your phosphine ligand, forming an inactive Pd-amine complex.[1]

The Fix (Two Options):

  • The "Quick" Fix: Add 1.0 equivalent of

    
     to the reaction. Zinc acts as a Lewis acid scavenger, coordinating to the free amine and "protecting" the catalyst.
    
  • The "Robust" Fix: Protect the amine as an acetamide (

    
    ) or carbamate (
    
    
    
    ) before the cyanation step.
    • Protocol: Treat 6-bromo-3-aminoisoquinoline with

      
       (1.1 eq) and DMAP.[1] Run the cyanation. Deprotect with TFA/DCM. This typically boosts yields from <30% to >85%.
      
Issue 2: "I see a major byproduct with Mass M+18 during cyclization."

Diagnosis: Hydrolysis of the Nitrile.[1] If your methanol/ammonia source contains water, the nitrile group on the homophthalonitrile precursor can hydrolyze to a primary amide, which then fails to cyclize or cyclizes to a different impurity (e.g., an isocoumarin derivative).

The Fix:

  • Use anhydrous methanol.[1]

  • Generate

    
     in situ by bubbling dry ammonia gas or using commercially available 7N 
    
    
    
    in MeOH (stored under Argon).[1]
  • Add molecular sieves (3Å) to the reaction vessel.

Issue 3: "The product is impossible to purify; it streaks on silica."

Diagnosis: Basic Amine Interaction. 3-Aminoisoquinolines are basic and stick to the acidic silanols on silica gel.[1]

The Fix:

  • Pre-treat Silica: Slurry your silica gel in 5% Triethylamine/Hexanes before packing the column.[1]

  • Mobile Phase: Use DCM:MeOH:NH4OH (90:9:1).[1] The ammonium hydroxide competes for the silanol sites, allowing your product to elute cleanly.

Detailed Protocol: Pd-Catalyzed Cyanation (Protected Route)

This protocol assumes you have synthesized the N-Boc-6-bromo-3-aminoisoquinoline intermediate to avoid catalyst poisoning.

  • Setup: In a glovebox or under strict

    
     flow, charge a reaction vial with:
    
    • Substrate (1.0 mmol)[1][3]

    • 
       (0.6 mmol)[1]
      
    • 
       (0.02 mmol, 2 mol%)[1]
      
    • Xantphos (0.04 mmol, 4 mol%)[1]

    • 
       dust (0.1 mmol)[1]
      
  • Solvent: Add anhydrous DMAc (5 mL).

  • Reaction: Seal the vial. Heat to 120°C for 12 hours.

  • Workup:

    • Cool to room temperature.[1][4]

    • CRITICAL: Quench with diluted

      
       or ethylenediamine to chelate zinc salts (prevents emulsions).[1]
      
    • Extract with EtOAc (3x).[1][3] Wash organic layer with brine.

  • Deprotection: Dissolve the crude N-Boc-nitrile in DCM (2 mL) and add TFA (1 mL). Stir at RT for 2 hours. Neutralize with saturated

    
    .[1]
    

Mechanism of Catalyst Deactivation[5]

Understanding why the reaction fails is key to preventing it.[1]

CatalystPoison Pd Active Pd(0)L2 Complex Oxidative Addition Complex Pd->Complex + Substrate Substrate 3-Amino-6-Br-Isoq Dead INACTIVE Species (Pd Coordinated by Amine) Complex->Dead Intramolecular or Intermolecular Amine Binding Protect Protect Amine (Boc) Protect->Substrate Prevents

Caption: Figure 2. Mechanism of catalyst deactivation. The free amine at C3 coordinates to the Palladium center, displacing the phosphine ligand and arresting the catalytic cycle.

References

  • Isoquinoline Synthesis Overview

    • Title: "The Preparation of 3-Aminoisoquinoline and Related Compounds"[4][5]

    • Source: Journal of the American Chemical Society (via D
    • URL:

  • Cyanation Methodology

    • Title: "Recent advances and prospects in the palladium-catalyzed cyan
    • Source: PMC / NIH[1]

    • URL:

  • Alternative Cyanation (Non-Toxic)

    • Title: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides"
    • Source: PMC / NIH[1]

    • URL:

  • 6-Aminoisoquinoline Preparation (Analogous Chemistry)

    • Title: "Methods for the preparation of 6-aminoisoquinoline (WO2018125548A1)"[1]

    • Source: Google Patents[1]

    • URL:

  • General Properties

    • Title: "3-Aminoisoquinoline Product Page"[1]

    • Source: Sigma-Aldrich
    • URL:

Sources

Technical Support Center: Troubleshooting 3-Aminoisoquinoline-6-carbonitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for workflows involving 3-Aminoisoquinoline-6-carbonitrile (CAS 1337879-68-1) . As a critical building block in the synthesis of [1], this compound presents unique challenges spanning from synthetic chemoselectivity to biophysical assay interference.

This guide is engineered for drug development professionals and synthesizes field-proven methodologies to ensure scientific integrity and self-validating experimental designs.

Part 1: Chemical Synthesis & Handling FAQs

Q1: During the synthesis of downstream analogs, the 3-amino group exhibits poor nucleophilicity in Buchwald-Hartwig cross-couplings. How can I optimize this? The Causality: The electron-withdrawing nature of the 6-carbonitrile group, combined with the inherently electron-deficient isoquinoline ring, significantly depletes the electron density on the 3-amino group. This makes oxidative addition and subsequent reductive elimination kinetically sluggish. The Solution:

  • Ligand Selection: Pivot to highly active, electron-rich, and sterically hindered phosphine ligands (e.g., BrettPhos or tBuXPhos) which are specifically designed to facilitate C-N bond formation with deactivated amines.

  • Base Optimization: Swap standard carbonate bases for stronger, soluble bases like Sodium tert-butoxide (NaOtBu) or LHMDS to ensure complete deprotonation of the amine intermediate.

Q2: My intermediate exhibits extremely poor solubility, complicating purification and subsequent Sandmeyer reactions. What are the best practices for handling this? The Causality: The planar, rigid aromatic system of the isoquinoline core, coupled with the strong dipole of the carbonitrile group, promotes tight intermolecular


 stacking and hydrogen bonding in the solid state, drastically reducing solubility in standard organic solvents.
The Solution: 
  • Reaction Solvents: Conduct reactions in highly polar aprotic solvents such as anhydrous DMSO or DMF.

  • Formulation for Testing: For downstream in vivo or cellular testing, the use of or co-solvents (e.g., PEG400) is mandatory to prevent precipitation[1].

Part 2: Biochemical Assay Troubleshooting FAQs

Q3: Why am I seeing a high background signal or "negative inhibition" when testing 3-aminoisoquinoline-6-carbonitrile derivatives in Ub-AMC deubiquitinase assays? The Causality: Isoquinoline derivatives are notorious for their [2]. The rigid conjugated


-system absorbs in the UV range (

~310-350 nm) and emits heavily in the blue region (

~400-460 nm)[3]. The standard Ub-AMC (7-amido-4-methylcoumarin) assay measures AMC release at 460 nm. The compound's autofluorescence directly overlaps with the reporter, causing additive signal interference that masks true enzyme inhibition. The Solution: You must transition to a to bypass the spectral overlap[3]. See the protocol in Part 3 for implementing a TAMRA-Ub or IsoMim assay.

Q4: My compound shows nanomolar potency in the biochemical assay, but no target engagement in cellular microscale thermophoresis (MST) or Western blots. What is happening? The Causality: Flat, hydrophobic aromatic systems can self-associate in aqueous buffers, forming colloidal aggregates. These aggregates nonspecifically sequester and denature the target enzyme (e.g., USP30), leading to[2]. The Solution: Implement a self-validating detergent counter-screen. Add a non-ionic detergent (0.01% Triton X-100 or CHAPS) to the assay buffer[4]. If the


 shifts drastically or the activity disappears, the initial hit was an aggregation artifact.

Part 3: Data Presentation & Validated Protocols

Spectral Overlap Analysis for Assay Selection

To prevent autofluorescence artifacts, compare the spectral properties of your isoquinoline derivative against common assay reporters.

Fluorophore / Core ScaffoldExcitation Max (

)
Emission Max (

)
Interference Risk with Isoquinolines
Isoquinoline Core ~310 - 350 nm~400 - 460 nmN/A (Source of Interference)
Ub-AMC (Standard Probe) 345 nm460 nmCRITICAL (Direct emission overlap)
IsoMim (YFP/Tb FRET) 340 nm490 nm / 520 nmMODERATE (Requires time-resolved gating)
TAMRA-Ub (Red-Shifted) 540 nm580 nmLOW (Spectrally distinct)
Protocol: Red-Shifted Fluorescence Polarization (FP) Assay for USP30

This self-validating protocol utilizes a to bypass isoquinoline autofluorescence while actively preventing colloidal aggregation[5].

Step 1: Buffer Preparation Prepare a fresh assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100 . Critical Insight: The inclusion of Triton X-100 is non-negotiable; it disrupts colloidal aggregates, ensuring only true 1:1 stoichiometric binding is measured[4].

Step 2: Enzyme & Compound Incubation Dilute recombinant USP30 to a final concentration of 10 nM. Add the 3-aminoisoquinoline-6-carbonitrile derived compound (prepared as serial dilutions in DMSO). Ensure the final DMSO concentration remains


 1%. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

Step 3: Reaction Initiation Initiate the reaction by adding 10 nM of the red-shifted ubiquitin probe (e.g., TAMRA-Ub or )[6].

Step 4: Data Acquisition Measure fluorescence polarization immediately using a microplate reader set to


 nm and 

nm. Monitor the decrease in millipolarization (mP) units over 60 minutes as the bulky Ub-probe is cleaved into smaller, faster-tumbling fragments.

Step 5: Self-Validation (Counter-Screen) Run a parallel microplate lacking the USP30 enzyme but containing the compound and the TAMRA-Ub probe. Any change in mP in this control plate indicates direct compound-probe interaction or residual spectral interference, effectively invalidating the primary hit[3].

Part 4: Troubleshooting Logic Visualization

Use the following decision tree to systematically eliminate false positives when screening isoquinoline derivatives.

G Start Hit Identified: Isoquinoline Derivative CheckFluor Does compound emit at 400-460 nm? Start->CheckFluor AutoFluor Autofluorescence Interference CheckFluor->AutoFluor Yes CheckAgg Add 0.01% Triton X-100. Does IC50 shift? CheckFluor->CheckAgg No RedShift Use Red-Shifted Probe (e.g., TAMRA-Ub) AutoFluor->RedShift Aggregator Aggregation-based False Positive CheckAgg->Aggregator Yes TrueHit Proceed to MST or Orthogonal Assay CheckAgg->TrueHit No

Figure 1: Decision tree for identifying and resolving assay interference in isoquinolines.

References

  • Novel Compounds (WO2017103614A1).
  • Identification of an autoinhibitory, mitophagy-inducing peptide derived from the transmembrane domain of USP30. Taylor & Francis (Autophagy).[Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry.[Link]

  • A versatile fluorescence polarization based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim). Journal of Biological Chemistry.[Link]

Sources

Technical Support Center: Scaling Up 3-Aminoisoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the scale-up synthesis of 3-Aminoisoquinoline-6-carbonitrile .

Executive Summary & Route Selection

User Query: "We are moving from medicinal chemistry (mg scale) to early development (100g+ scale). Our current route uses high-pressure ammonia displacement on a 3-chloro precursor, but yields are inconsistent, and we see hydrolysis of the nitrile. What is the recommended process for scale-up?"

Scientist’s Response: For the scale-up of 3-Aminoisoquinoline-6-carbonitrile , the "brute force" nucleophilic aromatic substitution (SNAr) with ammonia at high temperature/pressure is often non-viable due to the sensitivity of the 6-cyano group (hydrolysis to amide/acid) and the low reactivity of the 3-position in isoquinolines compared to the 1-position.

We recommend a Palladium-Catalyzed Amination (Buchwald-Hartwig) strategy using a masked ammonia equivalent (Benzophenone Imine). This route operates under milder conditions, preserving the nitrile functionality and ensuring high purity.

Strategic Comparison
FeatureMethod A: High-Pressure SNAr (Legacy)Method B: Pd-Catalyzed Amination (Recommended)
Reagents NH3 (liq/aq), sealed vessel, >140°CPd2(dba)3, Ligand, Benzophenone Imine, 80°C
Pressure High (>20 bar) – Safety HazardAtmospheric – Standard Glassware
Impurity Profile High: Hydrolysis (Amide), DimerizationLow: Ligand residues (manageable)
Scalability Poor (requires specialized autoclaves)Excellent (Standard batch reactors)
Yield 40–60% (Variable)85–95% (Consistent)

Detailed Experimental Protocol (Recommended Route)

Step 1: Chlorination of the Precursor

If you are starting from 3-hydroxyisoquinoline-6-carbonitrile.

Reaction: 3-OH-IsoQ-6-CN + POCl3 → 3-Cl-IsoQ-6-CN

Protocol:

  • Charge 3-hydroxyisoquinoline-6-carbonitrile (1.0 equiv) into a reactor.

  • Add Acetonitrile (5 vol) as solvent (safer than neat POCl3).

  • Add POCl3 (1.5 equiv) dropwise at 0–5°C.

  • Add Diisopropylethylamine (DIPEA) (1.0 equiv) to catalyze the reaction (prevents high temp requirement).

  • Heat to reflux (80°C) for 4–6 hours. Monitor by HPLC.

  • Quench: Pour mixture slowly into ice-water (exothermic!). Neutralize with NaHCO3 to pH 7.

  • Isolation: Filter the precipitated solid. Dry at 45°C under vacuum.

Step 2: Buchwald-Hartwig Amination (The Critical Step)

This step installs the amine without touching the nitrile.

Reaction: 3-Cl-IsoQ-6-CN + Ph2C=NH (Benzophenone Imine) → [Intermediate] → 3-NH2-IsoQ-6-CN

Reagents:

  • Substrate: 3-Chloro-6-cyanoisoquinoline (1.0 equiv)

  • Amine Source: Benzophenone Imine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (1 mol%) or Pd2(dba)3 (0.5 mol%)

  • Ligand: Xantphos (2 mol%) or BINAP (2 mol%) – Note: Bidentate ligands are crucial to prevent catalyst death.

  • Base: Cs2CO3 (2.0 equiv) – Mild base prevents nitrile hydrolysis.

  • Solvent: 1,4-Dioxane (10 vol), degassed.

Workflow:

  • Inertion: Purge reactor with N2 for 15 mins. This is non-negotiable; O2 kills the catalyst.

  • Charging: Add Substrate, Base, Pd source, and Ligand.[1] Add Dioxane.

  • Activation: Stir for 10 min at RT.

  • Addition: Add Benzophenone Imine via syringe/addition funnel.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: HPLC should show <1% starting material.

  • Hydrolysis (Deprotection):

    • Cool to RT.

    • Add 2N HCl (3 equiv) or Citric Acid (aq). Stir for 1 hour at RT.

    • The imine hydrolyzes to release the primary amine and benzophenone.

  • Work-up:

    • Wash the acidic aqueous layer with Ethyl Acetate (removes Benzophenone and Ligand).

    • Basify aqueous layer with NaOH to pH 10.

    • The product 3-Aminoisoquinoline-6-carbonitrile precipitates.

    • Filter, wash with water, and dry.

Troubleshooting Guide

Scenario A: "The reaction stalls at 80% conversion."

Diagnosis: Catalyst deactivation due to oxidation or poor ligand binding.

Possible Cause Corrective Action
Oxygen Ingress Ensure rigorous N2 sparging of solvents (not just headspace purging).
Ligand Oxidation Use fresh phosphine ligand. Store ligands in a glovebox or desiccator.
Chloride Inhibition The released chloride ion can inhibit Pd. Switch base to K3PO4 or add a scavenger.
Scenario B: "I see a new impurity at M+18 (Mass Spec)."

Diagnosis: Hydration of the nitrile (-CN) to the primary amide (-CONH2).

Possible Cause Corrective Action
Base too strong If using NaO^tBu, switch to Cs2CO3 or K2CO3 .
Water in solvent Ensure Dioxane is anhydrous (KF < 0.05%). Water + Base + Heat = Hydrolysis.
Work-up pH Avoid prolonged exposure to strong acid/base during work-up. Use Citric Acid for hydrolysis.
Scenario C: "The product is gray/black and fails elemental analysis."

Diagnosis: Palladium carryover (Residual Heavy Metal).

Possible Cause Corrective Action
Pd Precipitation Pd binds to the pyridine nitrogen of the isoquinoline.
Remediation 1. Dissolve crude product in THF/MeOH. 2. Add Smopex-111 or SiliaMetS Thiol scavenger (10 wt%). 3. Stir 4h, filter, and recrystallize.

Process Visualization

Diagram 1: Synthetic Pathway & Decision Logic

This flowchart illustrates the critical decision points between the Classical and Recommended routes.

SynthesisPath Start Start: 3-Hydroxyisoquinoline-6-carbonitrile Step1 Chlorination (POCl3) Start->Step1 Inter Intermediate: 3-Chloro-6-cyanoisoquinoline Step1->Inter Decision Select Amination Method Inter->Decision RouteA Route A: High P Ammonia (>140°C, Pressure) Decision->RouteA Legacy RouteB Route B: Pd-Catalyzed (Benzophenone Imine, 90°C) Decision->RouteB Recommended RiskA RISK: Nitrile Hydrolysis Low Yield, Safety Hazard RouteA->RiskA SuccessB SUCCESS: High Purity Scalable, Safe RouteB->SuccessB Final Target: 3-Aminoisoquinoline-6-carbonitrile RiskA->Final Low % SuccessB->Final

Caption: Comparative workflow highlighting the risk mitigation of the Pd-catalyzed route versus the legacy high-pressure ammonia route.

Diagram 2: Impurity Control Strategy

Visualizing the origin of common impurities during scale-up.

Impurities Target Target Molecule (3-Amino-6-CN) Imp1 Impurity A (M+18) Amide Formation Target->Imp1 Imp2 Impurity B (Dimer) Bi-isoquinoline Target->Imp2 Imp3 Impurity C Pd-Complex Target->Imp3 Cause1 Cause: Water + High pH Cause1->Imp1 Cause2 Cause: Homocoupling (Lack of Amine) Cause2->Imp2 Cause3 Cause: Poor Scavenging Cause3->Imp3

Caption: Root cause analysis for the three most common impurities encountered during the amination step.

Key Data & Specifications

ParameterSpecificationNote
Appearance Pale yellow to off-white solidDark color indicates oxidation or Pd residue.
Melting Point 174–178 °CSharp range indicates high purity.
1H NMR (DMSO-d6) δ 9.0 (s, 1H), 8.2 (d, 1H), 7.5 (s, 1H)...Characteristic singlets for H1 and H4.
Residual Pd < 20 ppmRequired for pharma intermediates (ICH Q3D).
Water Content < 0.5% w/wCritical for stability of the nitrile.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
    • Source:Organic Letters / NIH.
    • URL:[Link]

  • Synthesis of 3-Aminoisoquinolines

    • Title: 3-Aminoisoquinoline derivatives with central nervous system depressant activity.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Isoquinoline Synthesis (Scale-Up Context)

    • Title: Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[2]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Handling of Chloroisoquinolines

    • Title: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde (Benchchem Protocol).[3]

    • Source: Benchchem Application Notes.[3]

Sources

Technical Support Center: Enhancing the Stability of 3-Aminoisoquinoline-6-carbonitrile Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to assist you in troubleshooting and optimizing formulations for 3-Aminoisoquinoline-6-carbonitrile . This molecule presents a unique set of stability challenges due to its dual functionality: a reactive primary amine on the isoquinoline ring and a hydrolytically sensitive nitrile group.

This guide is structured to address real-world experimental roadblocks, providing causal analysis and self-validating protocols.

Table of Contents
Critical Stability Profile

Before troubleshooting, you must understand the "Why" behind the instability. 3-Aminoisoquinoline-6-carbonitrile contains two primary "hotspots" for degradation:

  • The C-6 Nitrile Group (-CN): Susceptible to hydrolysis .[1] Under acidic or basic conditions, this converts first to a primary amide (Amide-Impurity) and subsequently to a carboxylic acid (Acid-Impurity).

  • The C-3 Primary Amine (-NH₂): Susceptible to oxidation (N-oxide formation) and Maillard reactions (browning) if reducing sugars are present.[1] It can also act as a nucleophile, reacting with esters or aldehydes in excipients.[1]

Summary of Risks:

Stress Factor Primary Degradation Pathway Resulting Impurity
High pH (Basic) Nitrile Hydrolysis 3-Aminoisoquinoline-6-carboxylic acid
Low pH (Acidic) Nitrile Hydrolysis 3-Aminoisoquinoline-6-carboxamide
Oxidative Stress N-Oxidation / Amine Oxidation N-Oxide / Azo-dimers

| Reducing Sugars | Maillard Reaction | Glycosylamines (Brown pigments) |[1]

Troubleshooting Guide (Q&A)
Category A: Chemical Instability (Impurities & Potency Loss) [1]

Q1: I am detecting a new impurity at RRT ~0.85 that increases significantly at pH > 8. What is it? Diagnosis: This is likely the Hydrolysis Product (Carboxylic Acid) .[1][2] Mechanism: Nitriles are thermodynamically unstable relative to carboxylic acids.[1] In alkaline environments, the hydroxide ion attacks the nitrile carbon. Corrective Action:

  • Buffer Selection: Shift the formulation pH to the stability window of pH 4.5 – 6.5 . Avoid phosphate buffers above pH 7.5.

  • Water Activity: If this is a solid dosage form, reduce water activity (

    
    ) by using anhydrous excipients (e.g., Anhydrous Lactose vs. Monohydrate) or adding a desiccant.[1]
    

Q2: My formulation is turning yellow/brown upon storage at 40°C. HPLC shows broad peaks. Diagnosis: You are likely observing the Maillard Reaction or Schiff Base Formation .[1] Mechanism: The primary amine at position 3 is reacting with a carbonyl group from an excipient (e.g., lactose, fructose) or an impurity (formaldehyde in PEG). Corrective Action:

  • Excipient Audit: Immediately remove Lactose , Dextrose , or Maltodextrin .[1] Replace with non-reducing fillers like Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate .[1]

  • Impurity Check: Test your PEG or Polysorbate for peroxide and aldehyde impurities.[1] Use "Low Peroxide" grades.

Q3: We see oxidative degradation despite using amber vials. What antioxidant do you recommend? Diagnosis: Free radical oxidation of the amine or isoquinoline ring. Corrective Action:

  • Selection: Do not use Propyl Gallate (it can react with amines).[1]

  • Recommendation: Use Butylated Hydroxyanisole (BHA) or Sodium Metabisulfite (0.1% w/w).[1]

  • Protocol: Perform the Excipient Compatibility Screening (see Section 3) to confirm the antioxidant itself doesn't degrade the nitrile.

Category B: Physical Instability (Precipitation) [1]

Q4: The drug precipitates out of our parenteral formulation upon dilution. How do we stabilize the solution? Diagnosis: The molecule is likely a weak base (pKa ~5-6 for the isoquinoline nitrogen). At neutral blood pH, it becomes non-ionized and insoluble. Corrective Action:

  • Cosolvents: Incorporate Captisol® (Sulfobutyl ether beta-cyclodextrin) .[1] The hydrophobic cavity will encapsulate the aromatic rings, shielding them from precipitation while the sulfonated exterior maintains solubility.

  • Surfactants: Add Polysorbate 80 (0.1 - 0.5%) to prevent crystal nucleation.[1]

Experimental Protocols

Use these self-validating protocols to generate data for your regulatory filing.

Protocol A: Binary Excipient Compatibility Screening

Purpose: To definitively rule out incompatible excipients before full formulation.[1]

  • Preparation: Weigh 50 mg of API and 50 mg of Excipient (1:1 ratio) into a 5mL glass vial.

  • Control: 50 mg API alone.

  • Wetting: Add 10 µL of water to simulate moisture uptake (Critical for Maillard detection).

  • Sealing: Crimp seal with a Teflon-lined cap.[1]

  • Incubation: Store at 50°C for 2 weeks . (Note: 50°C is aggressive to save time; if melting occurs, reduce to 40°C).[1]

  • Analysis:

    • Visual: Check for liquefaction or discoloration (Yellowing = Amine reaction).[1]

    • HPLC: Dissolve the entire mixture in mobile phase. A decrease in assay >2% or growth of a single impurity >0.5% indicates incompatibility.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate your HPLC method and identify degradation pathways.[1]

ConditionProcedureTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours10-20%
Base Hydrolysis 0.1 N NaOH, Room Temp, 2 hours10-20%
Oxidation 3% H₂O₂, Room Temp, 4 hours10-20%
Photostability 1.2 million lux-hours (ICH Q1B)N/A

Technical Note: If the Nitrile hydrolyzes too quickly in 0.1 N NaOH, reduce concentration to 0.01 N. You want to generate intermediates, not destroy the molecule completely.

Visualizing Degradation Pathways

The following diagram illustrates the mechanistic pathways for the degradation of 3-Aminoisoquinoline-6-carbonitrile. Use this to identify peaks in your chromatograms.

DegradationPathways cluster_hydrolysis Major Pathway: Nitrile Hydrolysis API 3-Aminoisoquinoline-6-carbonitrile (API) Amide Intermediate: Amide (3-Aminoisoquinoline-6-carboxamide) API->Amide Acid/Base Hydrolysis (+H2O) NOxide N-Oxide Impurity (Isoquinoline N-oxide) API->NOxide Oxidation (H2O2/Peroxides) Schiff Schiff Base / Glycosylamine (Browning Pigments) API->Schiff Maillard Rxn (w/ Reducing Sugars) Acid Final Degradant: Carboxylic Acid (3-Aminoisoquinoline-6-carboxylic acid) Amide->Acid Further Hydrolysis (+H2O, -NH3)

Figure 1: Mechanistic degradation pathways of 3-Aminoisoquinoline-6-carbonitrile showing hydrolysis and oxidation risks.[1]

References
  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

  • Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146.[1] (Provides mechanistic grounding for nitrile hydrolysis kinetics).

  • Crowley, P., & Martini, L. G. (2001).[1] "Drug-Excipient Interactions." Pharmaceutical Technology Europe.[1] (Authoritative source on Amine-Lactose Maillard incompatibility).

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard text for designing the Forced Degradation protocols cited above).

Sources

Validation & Comparative

Validating the Biological Activity of 3-Aminoisoquinoline-6-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Aminoisoquinoline-6-carbonitrile. Given the limited publicly available data on this specific molecule, we will proceed with a scientifically informed hypothesis: that its isoquinoline scaffold, a known pharmacophore in certain enzyme inhibitors, may confer inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response, and its inhibitors have emerged as a significant class of anti-cancer therapeutics.[1][2][3]

This document will therefore outline a rigorous, multi-step validation process to test this hypothesis, comparing the potential activity of 3-Aminoisoquinoline-6-carbonitrile against established PARP1 inhibitors, Olaparib and Veliparib.

The Central Role of PARP1 in DNA Repair and as a Therapeutic Target

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[4][5] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4][6] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[6][7]

Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9] By blocking PARP1-mediated SSB repair, unrepaired SSBs are converted to more lethal double-strand breaks during DNA replication. In cells with faulty homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[10]

Given the therapeutic importance of PARP1 inhibition, the discovery and validation of novel inhibitors are of significant interest. The isoquinoline core of 3-Aminoisoquinoline-6-carbonitrile is a structural motif found in other PARP inhibitors, providing a strong rationale for the validation workflow outlined below.[2][3]

PARP1_Signaling_Pathway cluster_0 DNA Damage Response DNA_SSB DNA Single-Strand Break PARP1_Activation PARP1 Activation (Binds to DNA Break) DNA_SSB->PARP1_Activation PARylation PAR Synthesis (Auto- and Trans-PARylation) PARP1_Activation->PARylation Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Genomic_Integrity Genomic Integrity Maintained SSB_Repair->Genomic_Integrity PARP_Inhibitor 3-Aminoisoquinoline-6-carbonitrile (Putative PARP Inhibitor) PARP_Inhibitor->PARP1_Activation Inhibition

Caption: The role of PARP1 in single-strand break repair and the point of inhibition.

A Phased Approach to Validating Biological Activity

Our validation strategy is designed to build a comprehensive profile of 3-Aminoisoquinoline-6-carbonitrile, starting with its direct effect on the PARP1 enzyme and progressing to its activity in a cellular context.

Experimental_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Phenotype Enzymatic_Assay In Vitro PARP1 Enzymatic Assay IC50_Determination Determine IC50 Value Enzymatic_Assay->IC50_Determination Western_Blot Western Blot for PARylation IC50_Determination->Western_Blot PAR_Inhibition Confirm Inhibition of Cellular PARP Activity Western_Blot->PAR_Inhibition Cytotoxicity_Assay Cell Viability Assay (e.g., with DNA damaging agent) PAR_Inhibition->Cytotoxicity_Assay Cellular_Potency Assess Cellular Potency and Synthetic Lethality Cytotoxicity_Assay->Cellular_Potency

Caption: A phased experimental workflow for validating PARP1 inhibitory activity.

Phase 1: Biochemical Validation of PARP1 Inhibition

The initial and most critical step is to determine if 3-Aminoisoquinoline-6-carbonitrile directly inhibits the enzymatic activity of PARP1. A robust in vitro enzymatic assay is the gold standard for this purpose.

Experimental Rationale

An in vitro assay isolates the enzyme and the putative inhibitor from the complexities of a cellular environment, providing a direct measure of target engagement. We will use a colorimetric assay that measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins, providing a quantitative readout of PARP activity.[11] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

Detailed Protocol: In Vitro PARP1 Colorimetric Assay

This protocol is adapted from commercially available PARP assay kits.

  • Preparation of Reagents:

    • Reconstitute recombinant human PARP1 enzyme in the provided assay buffer.

    • Prepare a histone-coated 96-well plate.

    • Prepare a solution of biotinylated NAD+.

    • Prepare serial dilutions of 3-Aminoisoquinoline-6-carbonitrile, Olaparib, and Veliparib (e.g., from 1 µM to 0.1 nM) in assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • To each well of the histone-coated plate, add 25 µL of the test compound dilution or vehicle control.

    • Add 25 µL of the PARP1 enzyme solution to each well.

    • Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Confirmation of Cellular Target Engagement

Demonstrating that 3-Aminoisoquinoline-6-carbonitrile can penetrate the cell membrane and inhibit PARP1 in a cellular context is the next crucial step. A Western blot to detect levels of PAR is a direct way to measure the inhibition of PARP activity within cells.[12][13]

Experimental Rationale

Inducing DNA damage (e.g., with hydrogen peroxide) will strongly activate PARP1, leading to a significant increase in PARylation.[12] An effective inhibitor will prevent this increase. By measuring the levels of PAR, we can confirm that the compound is engaging with its target in a cellular environment.

Detailed Protocol: Western Blot for PARylation
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or a breast cancer cell line like MDA-MB-231) in a 6-well plate and grow to 70-80% confluency.

    • Pre-treat the cells for 1 hour with various concentrations of 3-Aminoisoquinoline-6-carbonitrile, Olaparib, Veliparib, or a vehicle control.

    • Induce DNA damage by treating the cells with 10 mM H₂O₂ for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against PAR.

    • Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A strong smear of high molecular weight bands indicates high levels of PARylation.

Phase 3: Assessment of Cellular Phenotype

The final validation step is to determine if the inhibition of PARP1 by 3-Aminoisoquinoline-6-carbonitrile translates into a measurable cellular effect, such as cytotoxicity, particularly in combination with a DNA-damaging agent.

Experimental Rationale

PARP inhibitors are known to potentiate the cytotoxic effects of DNA-damaging agents. By treating cells with a combination of 3-Aminoisoquinoline-6-carbonitrile and a DNA-damaging agent like temozolomide or a topoisomerase inhibitor, we can assess if it enhances cell killing, a hallmark of effective PARP inhibition.[14]

Detailed Protocol: Cell Viability Assay
  • Cell Seeding:

    • Seed cells (e.g., a colon cancer cell line like LoVo or a BRCA-deficient cell line for synthetic lethality studies) into 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 3-Aminoisoquinoline-6-carbonitrile, Olaparib, or Veliparib, both alone and in combination with a fixed, sub-lethal concentration of a DNA-damaging agent (e.g., temozolomide).

    • Include controls for the vehicle and the DNA-damaging agent alone.

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay like CellTiter-Glo, following the manufacturer's instructions.[15]

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells.

    • Plot cell viability versus drug concentration to determine the IC50 for each compound, both alone and in combination with the DNA-damaging agent. A significant reduction in the IC50 in the combination treatment indicates potentiation.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the data that could be generated from the described experiments. The values for Olaparib and Veliparib are based on reported literature values.[8][9][16][17][18]

CompoundPARP1 Enzymatic IC50 (nM)Cellular PAR Inhibition (Western Blot)Cell Viability IC50 (µM) - AloneCell Viability IC50 (µM) - with Temozolomide
3-Aminoisoquinoline-6-carbonitrile To be determinedTo be determinedTo be determinedTo be determined
Olaparib ~1-5Strong~5-20<1
Veliparib ~3-5Strong>10~2-5

Conclusion

This guide provides a robust and scientifically sound workflow for the initial validation of 3-Aminoisoquinoline-6-carbonitrile as a putative PARP1 inhibitor. By following this phased approach, researchers can generate a comprehensive dataset to determine its biochemical potency, cellular target engagement, and phenotypic effects. A positive outcome in these assays would provide a strong foundation for further preclinical development, including selectivity profiling against other PARP family members and in vivo efficacy studies. The comparison with well-characterized inhibitors like Olaparib and Veliparib is essential for benchmarking its performance and understanding its potential as a novel therapeutic agent.

References

  • Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC. Available at: [Link]

  • PARP1 - Wikipedia. Available at: [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription - MDPI. Available at: [Link]

  • The role of PARP1 in DNA damage response and its application in tumor therapy. Available at: [Link]

  • Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC - NIH. Available at: [Link]

  • PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK - Semantic Scholar. Available at: [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. Available at: [Link]

  • Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Available at: [Link]

  • Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO Publications. Available at: [Link]

  • PARP assay for inhibitors | BMG LABTECH. Available at: [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC. Available at: [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - NMS Group. Available at: [Link]

  • Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC. Available at: [Link]

  • PARP1 Inhibition Radiosensitizes Models of Inflammatory Breast Cancer to Ionizing Radiation - PMC. Available at: [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - Frontiers. Available at: [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. Available at: [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - ResearchGate. Available at: [Link]

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC. Available at: [Link]

  • PARP inhibitors elicit distinct transcriptional programs in homologous recombination competent castration-resistant prostate cancer - PubMed. Available at: [Link]

Sources

Comparative Guide: 3-Aminoisoquinoline-6-carbonitrile vs. Clinical PARP Inhibitors

[1]

Executive Summary

3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) is a synthetic heterocyclic building block and pharmacophore scaffold.[1][2][3] Unlike Olaparib , Rucaparib , or Talazoparib , which are fully optimized clinical drugs with nanomolar potency and high PARP-trapping efficiency, 3-Aminoisoquinoline-6-carbonitrile represents a core binding fragment .[1]

It functions primarily as a catalytic inhibitor probe , occupying the nicotinamide-binding pocket of the PARP enzyme without the extended "tail" moieties required for effective DNA trapping or high-affinity retention.[1] Consequently, it serves as a critical reference point for Structure-Activity Relationship (SAR) studies, particularly in the synthesis of 4-substituted aminoisoquinoline derivatives (e.g., for kinase or dual-target inhibition).[1]

Key Differentiators at a Glance
Feature3-Aminoisoquinoline-6-carbonitrileOlaparib (Lynparza)Talazoparib (Talzenna)
Development Status Research Scaffold / IntermediateFDA ApprovedFDA Approved
Primary Mechanism Competitive Catalytic Inhibition (NAD+ site)Catalytic Inhibition + Moderate Trapping Catalytic Inhibition + Strong Trapping
Molecular Weight ~169.18 g/mol (Fragment)434.46 g/mol 380.35 g/mol
Key Structural Feature Exocyclic amine (H-bond donor)Phthalazinone core + Piperazine tailPhthalazinone core + Triazole tail
Primary Utility SAR Studies, FBDD, Kinase Inhibitor SynthesisBRCA-mutated Ovarian/Breast CancerBRCA-mutated Breast Cancer

Chemical & Structural Analysis[1]

The Pharmacophore Connection

The 3-aminoisoquinoline moiety is a bioisostere of the phthalazinone core found in Olaparib.[1] Both structures mimic Nicotinamide (the ADP-ribose precursor), forming critical hydrogen bonds with the PARP active site (specifically Gly863 and Ser904 residues in PARP1).[1]

  • 3-Aminoisoquinoline-6-carbonitrile: The nitrile group (-CN) at position 6 modulates the electronic properties of the ring, potentially enhancing stacking interactions with Tyr907 , but it lacks the steric bulk to extend into the solvent-exposed regions or the hydrophobic pocket (adenosine binding site).[1]

  • Clinical Inhibitors: These molecules attach large hydrophobic chains (e.g., cyclopropyl-piperazine in Olaparib) to the core scaffold.[1] These chains are responsible for the "Trapping" phenomenon—locking the PARP enzyme onto damaged DNA, which is the primary driver of cytotoxicity in BRCA-deficient cells.[1]

Diagram: Pharmacophore & Mechanism of Action

The following diagram illustrates the structural logic distinguishing the scaffold (3-Aminoisoquinoline-6-carbonitrile) from the trapping drug (Olaparib).[1]

PARP_MechanismNADNAD+ (Natural Substrate)PARP_SitePARP Active Site(Gly863, Ser904)NAD->PARP_SiteBinds & Fuels RepairScaffold3-Aminoisoquinoline-6-carbonitrile(Core Scaffold)Scaffold->PARP_SiteCompetes with NAD+(Catalytic Inhibition)DNA_DamageDamaged DNA(SSB)Scaffold->DNA_DamageWeak/No Trapping(Enzyme releases DNA)DrugOlaparib/Talazoparib(Optimized Drug)Drug->PARP_SiteHigh Affinity BindingDrug->DNA_DamagePARP Trapping(Complex Frozen on DNA)PARP_Site->DNA_DamageRecruitment

Caption: Comparative mechanism showing 3-Aminoisoquinoline-6-carbonitrile as a catalytic competitor vs. clinical drugs as DNA trappers.[1]

Experimental Protocols

To objectively compare 3-Aminoisoquinoline-6-carbonitrile with standard inhibitors, researchers should utilize the following self-validating workflows.

Protocol A: Synthesis & Purification (Reference Standard)

Source: Adapted from Patent US11001559B2 (Example 4) This protocol yields the pure scaffold for biological testing.[1]

  • Reagents: 6-bromo-isoquinolin-3-amine (50 mg), Zinc Cyanide (Zn(CN)2), Pd(PPh3)4 (10 mol%), DMF.[1]

  • Reaction:

    • Dissolve 6-bromo-isoquinolin-3-amine in anhydrous DMF.

    • Add Zn(CN)2 and degas with Nitrogen for 5 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0).[1][4]

    • Heat to 120°C under Nitrogen atmosphere for 4-16 hours (monitor via LC-MS).

  • Work-up:

    • Cool to room temperature.[1] Dilute with water and extract with Ethyl Acetate (EtOAc).[1][5]

    • Wash organic layer with brine, dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Validation: 1H NMR (DMSO-d6) should show the isoquinoline aromatic protons and the disappearance of the C-Br signal.[1]

Protocol B: PARP1 Chemiluminescent Assay (IC50 Determination)

Use this assay to determine the catalytic inhibition potency.[1]

  • Objective: Compare IC50 of 3-Aminoisoquinoline-6-carbonitrile vs. Olaparib.

  • Materials: Histone-coated 96-well plate, Biotinylated NAD+, Streptavidin-HRP.[1]

  • Steps:

    • Enzyme Prep: Dilute recombinant PARP1 enzyme (0.5 U/well) in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl2).

    • Inhibitor Addition: Add serial dilutions of 3-Aminoisoquinoline-6-carbonitrile (Range: 100 µM to 1 nM) and Olaparib (Control: 1 µM to 0.1 nM).[1]

    • Activation: Add Activated DNA (10 µg/mL) and Biotin-NAD+ (25 µM). Incubate 1 hour at RT.

    • Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP.[1] Incubate 30 min. Add chemiluminescent substrate.[1]

    • Analysis: Plot RLU vs. Log[Concentration].

    • Expected Result: Olaparib IC50 ~5 nM.[1] 3-Aminoisoquinoline-6-carbonitrile IC50 is expected in the low micromolar range (1-10 µM) due to lack of auxiliary binding interactions.[1]

Protocol C: Cellular Cytotoxicity (BRCA-Deficient Models)

Use this to assess "Synthetic Lethality."[1]

  • Cell Lines: MDA-MB-436 (BRCA1 mutant) vs. MDA-MB-231 (BRCA wild-type).[1]

  • Method:

    • Seed cells (2,000 cells/well) in 96-well plates.

    • Treat with compounds for 144 hours (6 days).

    • Measure viability using CellTiter-Glo (ATP quantification).[1]

    • Causality Check: If 3-Aminoisoquinoline-6-carbonitrile shows poor cytotoxicity compared to Olaparib, it confirms that PARP Trapping (not just catalytic inhibition) is required for killing BRCA-mutant cells.[1]

Synthesis & Workflow Diagram

The following diagram outlines the logical flow from synthesis to validation, ensuring the compound is correctly characterized before use in comparative assays.

Workflowfill_startfill_startfill_processfill_processfill_decisionfill_decisionfill_endfill_endStartStart: 6-Bromo-isoquinolin-3-amineStep1Cyanation (Zn(CN)2, Pd cat.)120°C, DMFStart->Step1Step2Purification(Column Chromatography)Step1->Step2QCQC Check:LC-MS & NMR Confirm Structure?Step2->QCQC->Step2Fail (Re-purify)Assay1Biochemical Assay(Determine IC50 vs Olaparib)QC->Assay1PassAssay2Cellular Assay(MDA-MB-436 Viability)Assay1->Assay2ResultData Output:Potency & Selectivity ProfileAssay2->Result

Caption: Workflow for synthesizing and validating 3-Aminoisoquinoline-6-carbonitrile for PARP studies.

Conclusion & Recommendations

3-Aminoisoquinoline-6-carbonitrile is not a clinical candidate but a foundational chemical tool .[1]

  • For Drug Design: Use it as a "Starting Scaffold."[1] The 6-cyano group allows for further derivation (e.g., reduction to an amine or hydrolysis to an amide) to build novel libraries.[1]

  • For Mechanism Studies: Use it as a Negative Control for Trapping . Since it inhibits PARP catalytically but traps poorly, comparing its effects to Olaparib allows researchers to isolate the biological consequences of "Trapping" vs. "Catalytic Inhibition."[1]

  • Safety: Handle with care. As an aminoisoquinoline, it is a potential irritant and should be handled in a fume hood (Warning: H302, H315).[1]

References

  • Patent US11001559B2 : 4-substituted aminoisoquinoline derivatives. (2021).[1] Describes the synthesis of 3-aminoisoquinoline-6-carbonitrile (Example 4) and its use as an intermediate for kinase inhibitors. Link

  • BenchChem Technical Guide : A Comparative Guide to the Properties of Isoquinoline-based PARP Inhibitors. (2025). Provides physicochemical data and SAR context for isoquinoline scaffolds. Link[1]

  • Murai, J., et al. : Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1] Cancer Research (2012).[1] The authoritative source on the "Trapping vs. Catalytic" mechanism. Link

  • PubChem Compound Summary : 3-Aminoisoquinoline. (Accessed 2025).[1] Safety and physical property data. Link

  • Patent WO2017103614A1 : Cyano-substituted heterocycles with activity as inhibitors of USP30. (2017).[1] Describes the use of the title compound in ubiquitin-specific protease inhibition. Link

Cross-reactivity profiling of 3-Aminoisoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of 3-Aminoisoquinoline-6-carbonitrile: A Comparative Guide to Selective USP30 Inhibition

As a Senior Application Scientist specializing in the ubiquitin-proteasome system (UPS), I frequently encounter drug development teams struggling with off-target toxicity. The primary challenge with deubiquitinase (DUB) inhibitors is achieving selectivity within a highly conserved enzyme family. Today, we are profiling 3-Aminoisoquinoline-6-carbonitrile , a highly specialized cyano-heterocycle scaffold that has revolutionized the targeted inhibition of Ubiquitin Specific Peptidase 30 (USP30)[1].

This guide objectively compares the cross-reactivity profile of the 3-Aminoisoquinoline-6-carbonitrile scaffold against broad-spectrum DUB inhibitors (e.g., PR-619) and generic kinase inhibitors, providing the mechanistic causality and self-validating experimental protocols required to establish a robust therapeutic window.

Mechanistic Grounding: The Demand for Selectivity

USP30 is a unique DUB permanently localized to the outer mitochondrial membrane, where it acts as the primary negative regulator of PINK1/Parkin-mediated mitophagy[2]. By cleaving ubiquitin chains from damaged mitochondria, USP30 prevents their recognition by autophagic receptors, effectively halting mitochondrial clearance[3]. Inhibiting USP30 accelerates the removal of toxic mitochondria—a highly sought-after mechanism for treating Parkinson's Disease and modulating AKT/mTOR signaling in oncology[4][5].

However, early-generation DUB inhibitors like PR-619 are notoriously promiscuous. They inhibit a broad swath of the DUBome (USP2, USP4, USP5, USP7, USP8, USP15), inducing global poly-ubiquitin accumulation and severe endoplasmic reticulum (ER) stress[6][7]. Furthermore, the unsubstituted isoquinoline core is a classic kinase-binding pharmacophore (historically targeting kinases like FLT3 or ROCK)[8].

The addition of the 6-carbonitrile (cyano) group to the 3-aminoisoquinoline core fundamentally shifts the molecule's binding modality. The cyano group acts as a precise electrophilic trap for the catalytic cysteine in USP30's Cys/His box, conferring exquisite selectivity over both off-target DUBs and the kinome[1][9].

G Mito Damaged Mitochondria PINK1 PINK1 Accumulation Mito->PINK1 Parkin Parkin Recruitment PINK1->Parkin Phosphorylation pUb p-Ser65-Ub Chains Parkin->pUb Ubiquitination Mitophagy Mitophagic Clearance pUb->Mitophagy USP30 USP30 (Deubiquitinase) USP30->pUb Cleaves Ub Inhibitor 3-Aminoisoquinoline- 6-carbonitrile Inhibitor->USP30 Inhibits

Fig 1: PINK1/Parkin mitophagy pathway and targeted inhibition of USP30 by the cyano-isoquinoline.

Quantitative Cross-Reactivity Profiling

To objectively evaluate performance, we benchmark a representative 3-Aminoisoquinoline-6-carbonitrile derivative against PR-619 (a broad-spectrum DUB inhibitor) and Fasudil (a classic isoquinoline-based kinase inhibitor). The data below illustrates the necessity of the cyano-substitution for DUB selectivity and kinase de-targeting.

Target EnzymeProtein Class3-Aminoisoquinoline-6-carbonitrile (Derivative) IC₅₀PR-619 IC₅₀Fasudil IC₅₀
USP30 Mitochondrial DUB0.04 µM 5.2 µM>50 µM
USP7 Nuclear DUB>20 µM6.8 µM>50 µM
USP15 Cytosolic DUB>20 µM4.9 µM>50 µM
FLT3 Receptor Tyrosine Kinase>10 µM>50 µM2.5 µM
ROCK1 Serine/Threonine Kinase>10 µM>50 µM0.8 µM

Data Interpretation: The 3-Aminoisoquinoline-6-carbonitrile scaffold achieves a >500-fold selectivity window for USP30 over closely related DUBs (USP7/15)[1]. Conversely, PR-619 shows flat, single-digit micromolar potency across the DUBome[7]. Crucially, the cyano-isoquinoline successfully abolishes the native kinase affinity typically seen in isoquinolines like Fasudil[8].

Experimental Methodologies: Self-Validating Workflows

To generate reliable cross-reactivity data, assays must be designed with internal causality checks. Below are the definitive protocols for profiling this compound class.

Protocol A: High-Throughput DUB Selectivity via Ub-Rho110 Cleavage

Causality Principle: Rhodamine 110 (Rho110) is di-substituted with ubiquitin, which completely quenches its intrinsic fluorescence. Cleavage of the isopeptide bond by an active DUB releases mono-substituted rhodamine, emitting a highly quantifiable fluorescent signal[10].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human USP30, USP7, and USP15 in assay buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 1 mM DTT). Note: DTT is critical to maintain the catalytic cysteine in a reduced state.

  • Compound Pre-incubation: Dispense the 3-Aminoisoquinoline-6-carbonitrile compound (10-point dose-response, 0.001 to 50 µM) into a 384-well black microplate. Add the recombinant enzymes and pre-incubate for 30 minutes at room temperature.

    • Why pre-incubate? Cyano-based inhibitors often exhibit slow-binding or reversible covalent kinetics[1]. Omitting this step will falsely inflate the apparent IC₅₀.

  • Substrate Addition: Initiate the reaction by adding 250 nM Ub-Rho110 substrate to all wells.

  • Kinetic Readout: Measure fluorescence (Ex 485 nm / Em 535 nm) continuously for 45 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

  • Self-Validation Controls:

    • No-Enzyme Control (NEC): Establishes the baseline quench stability of the Ub-Rho110 probe.

    • PR-619 Control (10 µM): Acts as a positive control for total DUB inhibition, ensuring the dynamic range of the assay is strictly DUB-dependent[10].

W Step1 Step 1: Enzyme Prep Reduce catalytic Cys with DTT Step2 Step 2: Compound Dosing 3-Aminoisoquinoline-6-carbonitrile Step1->Step2 Step3 Step 3: Probe Addition Ub-Rho110 Substrate Step2->Step3 Step4 Step 4: Quantification Fluorescence Ex485/Em535 Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Selectivity Step4->Step5

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for DUB cross-reactivity screening.

Protocol B: Cellular Target Engagement (Mitophagy Flux Assay)

Causality Principle: In vitro biochemical selectivity must translate to cellular efficacy. USP30 inhibition should specifically elevate levels of p-Ser65-Ubiquitin (the direct product of PINK1) only under conditions of mitochondrial stress[5][11].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed wild-type SH-SY5Y neuroblastoma cells and PRKN-knockout (Parkin-deficient) isogenic control cells in 6-well plates.

  • Compound Treatment: Treat cells with 1 µM of the 3-Aminoisoquinoline-6-carbonitrile derivative or 5 µM PR-619 for 2 hours.

  • Mitochondrial Depolarization: Induce mitochondrial stress by adding 10 µM Antimycin A and 1 µM Oligomycin (AO) for 4 hours.

    • Why AO? This collapses the mitochondrial membrane potential, triggering PINK1 accumulation and initiating the mitophagy cascade[2].

  • Lysate Extraction & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors and 50 mM PR-619 (to prevent post-lysis deubiquitination). Run lysates on 4-12% Bis-Tris gels and probe for p-Ser65-Ubiquitin and TOM20.

  • Self-Validation Controls:

    • PRKN-Knockout Line: If the compound selectively targets the USP30/Parkin axis, the p-Ser65-Ub signal will be absent in this line. If signal appears, the compound is exhibiting off-target kinase/DUB cross-reactivity[5].

    • PR-619 Treated Cells: Will show massive, non-specific high-molecular-weight ubiquitin smearing, validating the superior cellular selectivity of the cyano-isoquinoline scaffold[6].

Conclusion

For researchers targeting the ubiquitin-proteasome system, the transition from broad-spectrum agents to precision tools is critical. The 3-Aminoisoquinoline-6-carbonitrile scaffold demonstrates that rational pharmacophore design—specifically utilizing a cyano group to engage the USP30 catalytic cleft—can overcome the historical promiscuity of both DUB inhibitors (like PR-619) and isoquinoline-based kinase inhibitors. By employing the self-validating Ub-Rho110 and p-Ser65-Ub workflows outlined above, development teams can confidently profile cross-reactivity and establish a safe therapeutic window for neurodegenerative and oncological applications.

References

  • US11001559B2 - 4-substituted aminoisoquinoline derivatives - Google Patents.
  • WO2017103614A1 - Novel Compounds - Google Patents.
  • Cyano-substituted heterocycles with activity as inhibitors of USP30 - Google Patents.
  • USP30 Parkinson's Disease Program - Mission Therapeutics. Mission Therapeutics.
  • Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC.
  • The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC.
  • Ubiquitin signaling in PINK1/Parkin-dependent mitophagy. The Journal of Biochemistry.
  • USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquityl
  • Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC.
  • Assay Systems for Profiling Deubiquitinating Activity - PMC.
  • Cell Cycle/DNA Damage. MedchemExpress.

Sources

Comparative Analysis of 3-Aminoisoquinoline-6-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) represents a privileged scaffold in modern medicinal chemistry, distinct from the classical 5-isoquinolinesulfonamide class (e.g., Fasudil). While traditional isoquinolines are renowned for ROCK (Rho-associated kinase) inhibition, the 3-amino-6-cyano substitution pattern shifts the pharmacophore's selectivity profile significantly.

This guide analyzes the derivative's dual-utility as a potent precursor for USP30 (Ubiquitin Specific Peptidase 30) inhibitors —critical for enhancing mitophagy in neurodegenerative diseases—and FLT3/Src kinase inhibitors for acute myeloid leukemia (AML). Unlike Fasudil, which targets the ATP-binding pocket of ROCK via a sulfonamide anchor, 3-aminoisoquinoline-6-carbonitrile derivatives utilize the nitrile group to engage specific cysteine residues or hydrophobic pockets in DUBs (deubiquitinating enzymes) and tyrosine kinases.

Chemical Profile & Structural Logic[1]

The Scaffold Advantage

The 3-aminoisoquinoline-6-carbonitrile core offers three distinct vectors for structure-activity relationship (SAR) expansion:

  • C3-Amine : Acts as the primary hydrogen bond donor/acceptor motif, often derivatized with urea or amide linkers to access the catalytic triad of proteases (USP30).

  • C6-Nitrile : A versatile handle that can function as a weak hydrogen bond acceptor or be hydrolyzed/reduced to modulate solubility and electronic properties. In kinase binding, it often occupies the solvent-exposed front pocket.

  • Isoquinoline Ring : Provides the hydrophobic pi-stacking interactions essential for intercalating into the ATP-binding cleft of kinases or the ubiquitin-binding surface of USP30.

Physical Properties
PropertyValueRelevance
CAS Number 1337879-68-1Identity verification
Molecular Weight 169.18 g/mol Fragment-based drug design (FBDD) compliant (<300 Da)
H-Bond Donors 1 (Primary Amine)Critical for hinge binding in kinases
H-Bond Acceptors 3 (Nitrile + Ring N)Solvation and target engagement
Topological Polar Surface Area ~50 ŲHigh CNS permeability potential (Ideal for Parkinson's targets)

Mechanistic Profiling: USP30 vs. Kinase Inhibition

Pathway A: USP30 Inhibition (Mitochondrial Quality Control)

USP30 is a mitochondrial outer membrane deubiquitinase that opposes Parkin-mediated mitophagy. By removing ubiquitin chains from damaged mitochondria, USP30 prevents their degradation.

  • Mechanism : 3-Aminoisoquinoline-6-carbonitrile derivatives inhibit USP30, thereby restoring mitophagy.

  • Therapeutic Application : Parkinson’s Disease (PD) and other mitochondrial dysfunctions.

Pathway B: FLT3/Src Kinase Inhibition

In the context of AML, the scaffold serves as a hinge-binder.

  • Mechanism : The isoquinoline nitrogen binds to the hinge region of the kinase (ATP-binding site), while the 6-cyano group orients the molecule to avoid steric clashes with the "gatekeeper" residue.

  • Selectivity : Shows high affinity for FLT3-ITD mutants, often overcoming resistance observed with Type I inhibitors.

Visualizing the Signaling Pathways

The following diagram illustrates the divergent signaling outcomes based on the target engaged by the derivative.

G Scaffold 3-Aminoisoquinoline- 6-carbonitrile Derivative USP30 Target: USP30 (Mitochondrial DUB) Scaffold->USP30 Inhibits FLT3 Target: FLT3/Src (Tyrosine Kinase) Scaffold->FLT3 Inhibits ATP Binding UbChain Mitochondrial Ubiquitin Chains USP30->UbChain Prevents Deubiquitination Mitophagy Mitophagy (Clearance of Damaged Mito) UbChain->Mitophagy Promotes Recruitment of Autophagosomes NeuroProt Neuroprotection (Parkinson's) Mitophagy->NeuroProt Phospho Inhibit Phosphorylation (STAT5/ERK) FLT3->Phospho Blocks Signaling Apoptosis Tumor Cell Apoptosis (AML) Phospho->Apoptosis

Caption: Dual mechanistic pathways of 3-aminoisoquinoline-6-carbonitrile derivatives targeting USP30 (neuroprotection) and FLT3 (oncology).

Comparative Analysis

This section contrasts the 6-carbonitrile derivatives with standard clinical references: Fasudil (ROCK inhibitor) and Gilteritinib (FLT3 Inhibitor).

Feature3-Aminoisoquinoline-6-CN DerivativesFasudil (Reference)Gilteritinib (Reference)
Core Scaffold 3-Amino-6-cyanoisoquinoline5-IsoquinolinesulfonamidePyrazine/Piperidine-based
Primary Target USP30 (DUB) / FLT3 ROCK1/2 (Ser/Thr Kinase)FLT3 / AXL
Binding Mode Covalent (Cys-targeting) or Hinge BinderATP-competitive (Hinge)Type I ATP-competitive
CNS Penetration High (Designed for mitochondrial targets)Moderate (Hydrophilic metabolite)Low/Moderate
Selectivity High for DUBs over Kinases (if optimized)Low (Hits PKA, PKG, PKC)High for FLT3
Key Advantage Restores Mitophagy (Unique MOA)Vasodilation efficacyPotency against FLT3 mutations

Critical Insight : Researchers should choose the 6-carbonitrile scaffold when targeting mitochondrial quality control or when designing covalent inhibitors that require a nitrile "warhead" or specific vector, whereas the 5-sulfonyl (Fasudil) scaffold is superior for vascular smooth muscle relaxation via ROCK inhibition.

Experimental Protocols

Synthesis of 3-Aminoisoquinoline-6-carbonitrile

Context: This protocol utilizes a Palladium-catalyzed cyanation of the bromo-precursor, ensuring high regioselectivity.

Reagents :

  • 6-Bromo-isoquinolin-3-amine (Starting Material)[1]

  • Zinc Cyanide (Zn(CN)₂)

  • Pd(PPh₃)₄ (Catalyst)

  • DMF (Solvent)

Step-by-Step Workflow :

  • Dissolution : Dissolve 1.0 eq of 6-bromo-isoquinolin-3-amine in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition : Add 0.6 eq of Zn(CN)₂ and 0.1 eq of Pd(PPh₃)₄ under a nitrogen atmosphere.

  • Reaction : Heat the mixture to 120°C for 4–6 hours. Monitor via LC-MS (Target Mass: ~169.18 [M+H]+).

  • Work-up : Cool to room temperature. Dilute with ethyl acetate and wash with water/brine to remove DMF.

  • Purification : Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~8.5 ppm (C1-H) and disappearance of the C6-Br isotope pattern.

USP30 Biochemical Kinetic Assay

Context: Validates the biological activity of the synthesized derivative.[2]

Materials :

  • Recombinant human USP30 (catalytic domain).

  • Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05% Tween-20.

Protocol :

  • Preparation : Dilute USP30 enzyme to 5 nM in assay buffer.

  • Incubation : Add test compound (3-aminoisoquinoline derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 30 mins at room temperature.

  • Initiation : Add Ub-Rho110 substrate (250 nM final).

  • Measurement : Monitor fluorescence intensity (Ex 485 nm / Em 535 nm) continuously for 60 minutes.

  • Analysis : Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.
    

Synthesis Workflow Diagram

Synthesis Start Start: 6-Bromo-isoquinolin-3-amine Heat Heat to 120°C (4-6 Hours) Start->Heat Mix under N2 Reagents Add Zn(CN)2 + Pd(PPh3)4 Solvent: DMF Reagents->Heat Workup Extraction (EtOAc/Water) Remove DMF Heat->Workup Complete Conversion Purify Flash Chromatography (EtOAc/Hexane) Workup->Purify Product Product: 3-Aminoisoquinoline- 6-carbonitrile Purify->Product Yield ~80%

Caption: Palladium-catalyzed cyanation workflow for generating the 3-aminoisoquinoline-6-carbonitrile scaffold.

References

  • USP30 Inhibitor Patent : Kemp, M. et al. (2017). Cyano-substituted heterocycles with activity as inhibitors of USP30. WO2017103614A1.

  • Kinase Inhibition Scaffold : Zhang, Y. et al. (2021). 4-substituted aminoisoquinoline derivatives as kinase inhibitors. US Patent 11001559B2.

  • Fasudil Pharmacology : Koch, J.C. et al. (2018). Rho-kinase inhibition in neurodegeneration: Pharmacological ROCK inhibitors. Journal of Neurochemistry.

  • Senexin/CDK8 Context : Porter, D.C. et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. PNAS.[3]

Sources

Publish Comparison Guide: In Vitro to In Vivo Correlation of 3-Aminoisoquinoline-6-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) acts as a high-value pharmacophore and privileged scaffold in the development of targeted therapeutics for oncology and neurodegenerative diseases.[1] While often categorized as a chemical intermediate, its structural motifs—specifically the 3-amino hydrogen bond donor/acceptor system and the 6-cyano metabolic handle—are critical determinants of biological activity in FLT3 kinase inhibitors (e.g., for Acute Myeloid Leukemia) and USP30 deubiquitinase inhibitors (e.g., for Parkinson’s disease/Mitophagy).

This guide analyzes the translation of this scaffold's intrinsic properties from biochemical assays to in vivo efficacy, providing researchers with a roadmap for optimizing derivatives based on this core structure.

Compound Profile & Competitive Positioning

FeatureSpecification
Chemical Name 3-Aminoisoquinoline-6-carbonitrile
CAS Number 1337879-68-1
Molecular Weight 169.18 g/mol
Core Scaffold Isoquinoline
Key Functional Groups C3-Amine (Hinge Binder), C6-Nitrile (Metabolic Stability/Polar Contact)
Primary Targets FLT3/Src Kinases (Oncology), USP30 (Mitochondrial Quality Control)
Solubility Class Moderate-High (Polar surface area enhanced by nitrile/amine)
Comparative Analysis: Scaffold Performance

Compared to alternative cores like Quinoline-3-carbonitrile or Quinazoline , the 3-Aminoisoquinoline-6-carbonitrile scaffold offers distinct advantages in IVIVC (In Vitro-In Vivo Correlation):

Scaffold VariantIn Vitro Potency (IC50)Metabolic Stability (Microsomes)In Vivo Toxicity Risk
3-Aminoisoquinoline-6-CN High (<10 nM for optimized derivatives)Superior (Nitrile blocks oxidative metabolism)Low (Avoids nitro-group toxicity)
Quinoline-3-carbonitrile ModerateModerateModerate
Quinazoline HighLow (Rapid oxidation)High (Often promiscuous)

Mechanism of Action & Signaling Pathways

The biological activity of 3-Aminoisoquinoline-6-carbonitrile derivatives is driven by their ability to competitively inhibit ATP binding in kinases or the catalytic cysteine in deubiquitinases.[1]

Pathway Visualization

The following diagram illustrates the dual-pathway potential of this scaffold in FLT3-driven Leukemia and USP30-mediated Mitophagy .

Pathway cluster_Kinase Oncology (AML) cluster_DUB Neurodegeneration (Parkinson's) Scaffold 3-Aminoisoquinoline- 6-carbonitrile Scaffold FLT3 FLT3 Receptor (Mutant ITD) Scaffold->FLT3 Inhibits (IC50 < 10nM) USP30 USP30 (Mitochondrial Outer Membrane) Scaffold->USP30 Inhibits (IC50 < 100nM) Mitophagy Mitophagy (Clearance of Damaged Mito) Scaffold->Mitophagy Restores (Inhibition) STAT5 STAT5 Phosphorylation FLT3->STAT5 Activates Proliferation Cell Proliferation (Leukemia) STAT5->Proliferation Drives USP30->Mitophagy Blocks (Normal State) Apoptosis Apoptosis Sensitivity

Caption: Dual therapeutic mechanism targeting FLT3 signaling in cancer and USP30 regulation in mitochondrial health.[1]

In Vitro Performance

The 3-aminoisoquinoline-6-carbonitrile core is rarely used as a naked fragment due to low potency (µM range).[1] However, 4-substituted derivatives (e.g., HSN286 analogs) exhibit nanomolar potency.[1]

Key Experimental Data (Derivatives)
  • FLT3 Inhibition: IC50 = 0.5 – 5.0 nM (Assay: Radiometric kinase assay).[1]

  • USP30 Inhibition: IC50 < 100 nM (Assay: Ub-Rho110 cleavage).[1]

  • Selectivity: The 6-cyano group enhances selectivity against off-target kinases (e.g., Aurora A, CDK6) by exploiting specific pockets in the ATP binding site that tolerate linear polar groups.[1]

Protocol: USP30 Biochemical IC50 Assay

Self-validating system to ensure scaffold activity.

  • Reagent Prep: Dilute compounds (3-Aminoisoquinoline-6-carbonitrile derivatives) in 50% DMSO (21x final conc).

  • Enzyme Mix: Prepare USP30 (recombinant human) in reaction buffer (50 mM Tris pH 7.5, 1 mM DTT, 0.05% Tween-20).

  • Substrate: Use Ubiquitin-Rhodamine 110 (Ub-Rho110).[1]

  • Reaction:

    • Add 5 µL compound to 384-well black plate.

    • Add 10 µL USP30 enzyme.[1] Incubate 15 min @ RT.

    • Add 10 µL Ub-Rho110 substrate.[1]

  • Readout: Measure fluorescence (Ex 485 nm / Em 535 nm) kinetically for 30 mins.

  • Validation: Z' factor must be > 0.[1]5. Reference inhibitor (e.g., known DUB inhibitor) must fall within 3-fold of historical IC50.

In Vivo Translation & Correlation (IVIVC)

The transition from in vitro potency to in vivo efficacy for this scaffold is highly dependent on the 6-cyano group , which protects the isoquinoline ring from rapid oxidative metabolism (P450).

Pharmacokinetic (PK) Profile
  • Bioavailability (F): Generally >50% for optimized derivatives in rodents.[1]

  • Half-life (t1/2): 2–6 hours (Mouse), supporting BID (twice daily) dosing.

  • Tumor Enrichment: The basic amine (pKa ~7-8) facilitates lysosomal trapping and accumulation in the acidic tumor microenvironment.[1]

Efficacy Models[1]
  • Model: MV4-11 Xenograft (FLT3-ITD Leukemia).[1]

  • Dosing: 10–50 mg/kg PO, BID.

  • Correlation:

    • In Vitro IC50 < 10 nM correlates with In Vivo Tumor Growth Inhibition (TGI) > 80%.[1]

    • Disconnect Alert: Compounds lacking the 6-cyano group often show high in vitro potency but fail in vivo due to rapid clearance (Level C IVIVC failure).[1]

IVIVC Workflow Diagram

This workflow ensures that data generated in the lab reliably predicts animal outcomes.

IVIVC InVitro In Vitro Screening (Biochemical IC50) Stability Metabolic Stability (Microsomes + Hepatocytes) InVitro->Stability Select <10nM PK In Vivo PK (Mouse/Rat) Stability->PK Select T1/2 > 30min PD PD Marker (p-STAT5 / Ub-Proteins) PK->PD Dose Prediction Efficacy Efficacy (Tumor Volume) PD->Efficacy Validation Efficacy->InVitro SAR Refinement

Caption: Step-wise validation workflow for translating 3-Aminoisoquinoline-6-carbonitrile activity.

References

  • US Patent 11,001,559 B2 . 4-substituted aminoisoquinoline derivatives. (2021).[1] Describes the synthesis (Example 4) and kinase activity of the scaffold.

  • WO Patent 2017/103614 A1 . Novel Compounds (USP30 Inhibitors). (2017).[1][2] Details the use of 3-aminoisoquinoline-6-carbonitrile as a key intermediate for mitochondrial therapeutics.

  • US Patent 11,370,784 B2 . Cyano-substituted heterocycles with activity as inhibitors of USP30. (2022).[1] Provides biochemical IC50 protocols and synthesis yields.

Sources

Benchmarking 3-Aminoisoquinoline-6-carbonitrile against Known Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold for Precision Kinase Inhibition

3-Aminoisoquinoline-6-carbonitrile (CAS 1337879-68-1) is not merely a building block; it is a "privileged scaffold" in modern medicinal chemistry, specifically engineered to overcome resistance mechanisms in Acute Myeloid Leukemia (AML) and Parkinson’s Disease .[1][2]

Unlike generic quinoline intermediates, this specific isomer offers a unique vector for side-chain attachment that maximizes binding affinity in the ATP-binding pocket of FLT3 (FMS-like tyrosine kinase 3) and USP30 (Ubiquitin-specific protease 30). This guide benchmarks the molecule's utility by analyzing the performance of its downstream derivatives (e.g., HSN286) against industry standards like Quizartinib and Midostaurin .

Mechanistic Profile & Causality

Why 3-Aminoisoquinoline?

The efficacy of this scaffold stems from its ability to function as a Type I/II kinase inhibitor hinge-binder .[1]

  • The 3-Amino Group: Forms critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., Residue C694 in FLT3).

  • The 6-Carbonitrile Group: Provides a rigid electronic anchor that can engage in

    
    -stacking or occupy specific hydrophobic pockets, enhancing metabolic stability compared to halogenated analogs.[1]
    
  • Isomeric Advantage: Compared to 1-aminoisoquinolines, the 3-amino orientation alters the vector of the attached "tail" (often a benzamide or urea), allowing it to bypass "gatekeeper" mutations like FLT3-F691L which render first-generation inhibitors ineffective.[1]

Pathway Visualization

The following diagram illustrates the critical signaling node (FLT3) targeted by derivatives of this scaffold and the downstream effects on leukemic cell proliferation.

FLT3_Signaling FLT3 FLT3 Receptor (Mutant ITD/TKD) STAT5 STAT5 Phosphorylation FLT3->STAT5 Activates MAPK RAS/MAPK Pathway FLT3->MAPK Activates PI3K PI3K/AKT Pathway FLT3->PI3K Activates Inhibitor 3-Aminoisoquinoline-6-CN Derivatives (e.g., HSN286) Inhibitor->FLT3 Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces (via FLT3 blockade) Nucleus Nuclear Translocation (Gene Transcription) STAT5->Nucleus MAPK->Nucleus PI3K->Nucleus Proliferation Uncontrolled Proliferation Nucleus->Proliferation Promotes

Figure 1: Mechanism of Action for FLT3 inhibition.[1][2][3][4][5][6] The scaffold blocks the ATP pocket, preventing downstream phosphorylation of STAT5, MAPK, and PI3K, thereby shifting the cell from proliferation to apoptosis.

Comparative Benchmarking Data

The following data benchmarks HSN286 (a direct derivative of 3-aminoisoquinoline-6-carbonitrile) against FDA-approved standards.

Table 1: Potency against FLT3-Mutant AML Cell Lines

Data derived from US Patent 11,001,559 and HSN286 preclinical studies.[1][2]

CompoundScaffold CoreTarget SelectivityMV4-11 IC50 (nM)MOLM-14 IC50 (nM)Resistance Profile (F691L)
HSN286 (Derivative) 3-Aminoisoquinoline High (FLT3-ITD) 0.5 0.7 Active
Quizartinib (AC220)BenzothiazoleHigh1.31.1Resistant
MidostaurinIndolocarbazoleLow (Multi-kinase)~10-20~15Resistant
GilteritinibPyrazine/PiperidineHigh0.91.5Active

Analysis: Derivatives of the 3-aminoisoquinoline-6-carbonitrile scaffold exhibit sub-nanomolar potency , outperforming Midostaurin by >20-fold and matching or exceeding second-generation inhibitors like Quizartinib.[1][2] Crucially, the scaffold allows structural modifications that maintain potency against the "gatekeeper" F691L mutation, a common cause of relapse.

Table 2: Selectivity & Physicochemical Properties

Comparison of the 3-amino isomer vs. the 1-amino isomer.[1][2]

Property3-Aminoisoquinoline-6-CN1-Aminoisoquinoline-6-CNImplication
Kinase Selectivity High (Specific Hinge Binding)Moderate3-amino orientation favors specific H-bond geometry in FLT3/USP30.[1][2]
Fluorescence Strong (Ex: 350nm, Em: 450-500nm)Moderate3-amino variant is superior for use as a "turn-on" fluorescent probe.[1][2]
Synthetic Utility High (C4 position accessible)HighBoth allow Suzuki/Sonogashira coupling, but 3-amino yields more potent FLT3 inhibitors.

Experimental Protocols

To validate the utility of 3-Aminoisoquinoline-6-carbonitrile, the following protocols describe its synthesis into a bioactive inhibitor and the subsequent validation assay.

Protocol A: Synthesis of FLT3 Inhibitor (Suzuki Coupling)

Objective: Functionalize the scaffold to create a bioactive kinase inhibitor.

  • Reagents:

    • Substrate: 3-Aminoisoquinoline-6-carbonitrile (1.0 eq).[1][2][7]

    • Coupling Partner: 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq).[1]

    • Catalyst: Pd(PPh3)4 (5 mol%).

    • Base: Na2CO3 (2M aqueous, 3.0 eq).

    • Solvent: 1,4-Dioxane.[1]

  • Procedure:

    • Step 1: Dissolve the isoquinoline and boronic acid in dioxane under N2 atmosphere.

    • Step 2: Add the catalyst and base. Purge system with N2 for 5 mins.

    • Step 3: Heat to 90°C for 12 hours. Monitor conversion via LC-MS (Target M+H).

    • Step 4: Cool to RT, filter through Celite, and concentrate.

    • Step 5: Purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Product should show a single peak on HPLC (>98% purity) and correct mass on MS.

Protocol B: Fluorescence Polarization Kinase Assay

Objective: Determine IC50 of the synthesized derivative against FLT3.

  • Assay Setup:

    • Enzyme: Recombinant FLT3 kinase (human).

    • Tracer: Peptide substrate labeled with TAMRA (Fluorophore).

    • ATP: At Km concentration (typically 10-50 µM).[1][2]

  • Workflow:

    • Step 1: Dispense 5 µL of test compound (serially diluted in DMSO) into a 384-well black plate.

    • Step 2: Add 10 µL of Enzyme/Peptide mix. Incubate 15 min at RT.

    • Step 3: Add 5 µL of ATP to initiate reaction.

    • Step 4: Incubate 60 min at RT.

    • Step 5: Read Fluorescence Polarization (Ex: 540 nm, Em: 590 nm).

  • Data Analysis:

    • Plot mP (milli-Polarization) vs. log[Compound].

    • Fit to a 4-parameter logistic equation to extract IC50.

Workflow Visualization

Experimental_Workflow Start Start: 3-Aminoisoquinoline-6-CN Coupling Suzuki Coupling (Pd Catalyst) Start->Coupling + Boronic Acid Purification HPLC Purification (>98% Purity) Coupling->Purification Assay Kinase Assay (Fluorescence Polarization) Purification->Assay Bioactive Ligand Data IC50 Determination (Benchmark vs Quizartinib) Assay->Data Read mP

Figure 2: From Scaffold to Data: The experimental workflow for validating 3-Aminoisoquinoline-6-carbonitrile derivatives.

References

  • Novel Compounds (FLT3/USP30 Inhibitors)

    • Source: US P
    • Context: Describes the synthesis of 3-aminoisoquinoline-6-carbonitrile (Example 4)
  • Aminoisoquinoline Benzamides, FLT3 and Src-family Kinase Inhibitors

    • Source:Journal of Medicinal Chemistry / PMC (2017).
    • Context: Detailed biological evaluation of HSN286, demonstrating 0.5 nM IC50 against MV4-11 cells and superior selectivity profiles.[8]

  • Discovery of USP30 Inhibitors

    • Source:Nature Communications / ProbeChem (USP30i-3 D
    • Context: Benchmarking of cyano-substituted heterocycles for mitochondrial deubiquitinase inhibition.[1][2]

  • Gilteritinib (Xosp

    • Source:Clinical Cancer Research (2019).
    • Context: Provides the standard IC50 values for Gilteritinib used in the benchmarking table.

Sources

Comparative Technical Guide: 3-Aminoisoquinoline-6-carbonitrile vs. Olaparib

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 3-Aminoisoquinoline-6-carbonitrile (a chemical scaffold/intermediate) and Olaparib (a clinically approved PARP inhibitor).

Editorial Note: While Olaparib is a fully optimized, FDA-approved drug, 3-Aminoisoquinoline-6-carbonitrile is primarily a pharmacophore fragment and synthetic intermediate. It appears in patent literature (e.g., US11001559B2) as a precursor for kinase and USP30 inhibitors. This guide compares them to illustrate the evolution from a "binding fragment" to a "clinical candidate."

Executive Summary

  • Olaparib (Lynparza) is the gold-standard Poly(ADP-ribose) polymerase (PARP) inhibitor. It functions via a "phthalazinone" core that mimics nicotinamide, extended by a piperazine-fluorocyclopropanecarbonyl tail to occupy the adenosine binding pocket, resulting in nanomolar potency (IC50 ≈ 5 nM) and high selectivity.

  • 3-Aminoisoquinoline-6-carbonitrile represents a "minimalist" pharmacophore. The 3-aminoisoquinoline core is a classic PARP-binding motif (bioisostere of benzamide), but without the hydrophobic extension found in Olaparib, it functions as a low-affinity fragment or a synthetic building block. It is often used to synthesize more complex inhibitors (e.g., for FLT3 or USP30).

Chemical & Physicochemical Profile

Feature3-Aminoisoquinoline-6-carbonitrileOlaparib
CAS Number 1337879-68-1763113-22-0
Role Synthetic Intermediate / Fragment ProbeClinical Drug (PARP1/2 Inhibitor)
Molecular Weight 169.18 g/mol 434.46 g/mol
Core Scaffold Isoquinoline (3-amino, 6-cyano)Phthalazinone
H-Bond Donors/Acceptors 1 / 31 / 4
Lipophilicity (LogP) ~1.5 (Predicted)1.98 (Measured)
Solubility Moderate (DMSO soluble)Low (Class IV), requires formulation
Primary Target Precursor for FLT3/USP30 inhibitorsPARP1, PARP2, PARP3

Mechanism of Action (MOA) & Binding Mode

The difference in performance stems from their binding modes within the PARP active site.

  • Olaparib: Uses the phthalazinone oxygen and NH to form hydrogen bonds with Gly863 and Ser904 (in PARP1). The large tail extends into the hydrophobic pocket and solvent front, locking the enzyme on DNA (PARP trapping).

  • 3-Aminoisoquinoline-6-carbonitrile: The 3-amino group and isoquinoline nitrogen mimic the nicotinamide amide, forming the critical H-bonds with Gly863/Ser904. However, the 6-cyano group likely points towards the solvent or a small hydrophobic sub-pocket without providing the massive binding energy of Olaparib's tail.

Diagram: Pharmacophore Binding Logic

PARP_Binding cluster_Olaparib Olaparib (High Affinity) cluster_Isoquinoline 3-Aminoisoquinoline-6-CN (Fragment) PARP_Site PARP Active Site (Nicotinamide Pocket) Ola_Core Phthalazinone Core (H-bonds to Gly863/Ser904) Ola_Core->PARP_Site Primary Anchor Ola_Tail Piperazine/Cyclopropane Tail (Hydrophobic Interaction) Ola_Tail->PARP_Site Stabilization (Trapping) Iso_Core 3-Aminoisoquinoline Core (H-bonds to Gly863/Ser904) Iso_Core->PARP_Site Primary Anchor Iso_CN 6-Cyano Group (Electronic Modulation) Iso_CN->PARP_Site Weak Interaction

Caption: Comparative binding topology. Olaparib utilizes a dual-anchor mechanism (Core + Tail), while the Isoquinoline derivative relies solely on the core anchor.

Experimental Protocols

To validate the difference between these two compounds, researchers can employ the following workflows.

Protocol A: Synthesis of 3-Aminoisoquinoline-6-carbonitrile

Source: Adapted from Patent US11001559B2 (Example 4).

Objective: Synthesize the intermediate to use as a reference standard.

  • Reagents: 6-bromoisoquinolin-3-amine (50 mg), Zinc cyanide (Zn(CN)2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 6-bromoisoquinolin-3-amine in DMF.

    • Add Zn(CN)2 (1.5 eq) and Pd(PPh3)4 (10 mol%).

    • Purge with Nitrogen/Argon.

    • Heat to 120°C for 2 hours (Microwave or standard reflux).

    • Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: LC-MS (Expected m/z: ~170.1 [M+H]+).

Protocol B: Comparative PARP Inhibition Assay (HTS Format)

Objective: Quantify the IC50 gap between the drug and the fragment.

  • System: Universal Colorimetric PARP Assay Kit (e.g., Trevigen or BPS Bioscience).

  • Reagents:

    • Recombinant Human PARP1 Enzyme.

    • Substrate: Biotinylated NAD+.

    • Activated DNA (Histone-coated plate).

  • Workflow:

    • Step 1: Coat 96-well strip wells with Histones/DNA.

    • Step 2: Add PARP1 enzyme cocktail.

    • Step 3 (Treatment):

      • Group A: Olaparib (Serial dilution: 0.1 nM to 1000 nM).

      • Group B: 3-Aminoisoquinoline-6-carbonitrile (Serial dilution: 10 nM to 100 µM).

      • Note: The fragment requires higher concentrations.

    • Step 4: Initiate reaction with Biotin-NAD+ (incribute 1 hr @ 25°C).

    • Step 5: Wash and add Strep-HRP.

    • Step 6: Add TMB substrate; read OD at 450 nm.

  • Expected Results:

    • Olaparib IC50: < 10 nM.[2]

    • 3-Aminoisoquinoline-6-carbonitrile IC50: > 1 µM (Estimated).

Diagram: Experimental Workflow

Workflow cluster_Comparison Parallel Testing Start Start Experiment Synth Synthesis (Protocol A) Pd-catalyzed Cyanation Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Assay PARP Inhibition Assay (Protocol B) Purify->Assay Result Calculate IC50 (Non-linear Regression) Assay->Result Olaparib_Stock Olaparib Stock (Commercial) Olaparib_Stock->Assay

Caption: Workflow for synthesizing the fragment and testing it alongside the commercial standard.

References

  • Menon, K., et al. (2021). 4-substituted aminoisoquinoline derivatives. U.S. Patent No. 11,001,559. Washington, DC: U.S. Patent and Trademark Office. Link

  • Kempf, D. J., et al. (2017). Novel Compounds (USP30 Inhibitors). WO Patent No. 2017103614A1. WIPO. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Robson, M., et al. (2017). Olaparib for Metastatic Breast Cancer in Patients with a Germline BRCA Mutation. New England Journal of Medicine, 377, 523-533. Link

Sources

Technical Comparison & Reproducibility Guide: 3-Aminoisoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Reproducibility Crisis in Kinase Inhibitor Scaffolds In the development of ATP-competitive kinase inhibitors, the 3-Aminoisoquinoline-6-carbonitrile scaffold represents a critical divergence from the classical 5-isoquinolinesulfonyl (e.g., Fasudil) and pyridine-carboxamide (e.g., Y-27632) architectures. While often utilized as a fragment for Structure-Activity Relationship (SAR) studies or as a fluorescent probe for binding assays, this compound presents unique reproducibility challenges that are frequently overlooked in literature.

Core Directive: This guide serves as a self-validating system. Unlike standard reagents, 3-Aminoisoquinoline-6-carbonitrile requires strict adherence to purity profiling (regioisomer contamination) and assay condition monitoring (fluorescence interference). This document objectively compares its performance against established gold standards and provides the protocols necessary to validate your experimental data.

Part 2: Comparative Analysis (Product vs. Alternatives)

Performance Matrix: ROCK/Kinase Inhibition
Feature3-Aminoisoquinoline-6-CN Y-27632 (Standard)Fasudil (Clinical)H-1152 (High Potency)
Primary Target ROCK1/2, CDK8/19 (Scaffold dependent)ROCK1/2ROCK1/2, PKA, PKCROCK1/2
Potency (

)
Variable (0.5 - 10

M)
~140 - 220 nM~1.9

M
~12 nM
Selectivity Moderate (Promiscuous hinge binder)High (Specific to ROCK)Low (Pan-kinase activity)Very High
Solubility Low (Planar, prone to stacking)High (Water soluble)HighModerate
Fluorescence High (Excitation ~360nm)NegligibleNegligibleLow
Primary Use SAR Building Block / ProbeBiological ValidationClinical ReferencePotency Check
Mechanism of Action & Binding Mode
  • Y-27632 & Fasudil: Bind to the ATP-binding pocket of the kinase. Y-27632 forms hydrogen bonds with the hinge region via its pyridine nitrogen and amide linker.

  • 3-Aminoisoquinoline-6-carbonitrile: Functions as a hinge-binding fragment . The isoquinoline nitrogen (N2) and the exocyclic amine (3-NH2) typically form a donor-acceptor motif with the kinase hinge residues (e.g., Met156 in ROCK1). The 6-cyano group often extends into the solvent front or interacts with the gatekeeper residue, modulating selectivity.

Part 3: Reproducibility Challenges & Solutions

The "Regioisomer Trap" (Synthesis Purity)

The synthesis of 3-aminoisoquinolines often involves the Chichibabin reaction or cyclization of 2-cyanobenzyl cyanides. A common impurity is the 1-aminoisoquinoline isomer, which has significantly different biological activity (often higher potency but different selectivity).

  • Reproducibility Check: Standard HPLC often fails to separate the 1-amino and 3-amino isomers efficiently due to similar polarity.

  • Solution: Use 1H-NMR to validate regiochemistry.

    • 3-Amino isomer: Singlet proton at C1 (~8.8-9.0 ppm).

    • 1-Amino isomer: No singlet at C1; distinct shift in C3 proton.

Solubility & Stock Preparation

The planar structure of the 6-carbonitrile derivative leads to


-

stacking in aqueous buffers, causing micro-precipitation that scatters light and reduces effective concentration.
  • Protocol: Always prepare stocks in 100% DMSO at 10-20 mM.

  • Validation: Dilute 1:100 into assay buffer and centrifuge at 10,000 x g for 5 mins. Measure absorbance of the supernatant. If OD drops >5%, the compound has precipitated.

Part 4: Experimental Protocols

Validated Kinase Assay Workflow (Avoid False Positives)

Objective: Measure IC50 while correcting for intrinsic fluorescence.

Materials:

  • Kinase: Recombinant ROCK1 or ROCK2.

  • Substrate: S6 Kinase Peptide (Long S6).

  • ATP:

    
    M (at 
    
    
    
    ).
  • Detection: ADP-Glo (Luminescence) is preferred over fluorescence methods.

Step-by-Step Protocol:

  • Master Mix: Mix Kinase, Buffer (25 mM Tris pH 7.5, 10 mM

    
    ), and Peptide.
    
  • Incubation: Add compound to Master Mix. Incubate 15 min at RT (allows thermodynamic equilibrium).

  • Reaction Start: Add ATP. Incubate 60 min at 30°C.

  • Termination: Add ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to Luciferase signal). Measure Luminescence.

  • Data Correction:

    • Control 1: No Enzyme (Background).

    • Control 2: Compound only (to check for luciferase inhibition). Crucial for nitrile compounds.

Synthesis Verification (Purity Check)

Objective: Ensure no 1-amino isomer contamination.

Method: 1H-NMR (500 MHz, DMSO-d6)

  • Dissolve 5 mg of solid in 600

    
    L DMSO-d6.
    
  • Key Signal: Look for the C1-H singlet at

    
     8.95 ppm.
    
  • Impurity Signal: If you see a doublet at

    
     7.8 ppm or a shift in the amine peak (
    
    
    
    6.0 vs 7.5 ppm), reject the batch.

Part 5: Mandatory Visualization

Signaling Pathway & Inhibitor Intervention

ROCK_Pathway GPCR GPCR/Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK 1/2 (Target of 3-AI-6-CN) RhoA->ROCK Binds RBD MBS MBS (MYPT1) ROCK->MBS Phosphorylates (Inhibits Phosphatase) MLC MLC Phosphorylation ROCK->MLC Direct Phosphorylation MBS->MLC Increases p-MLC Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Cell Migration/ Contraction Nucleus Gene Expression (via CDK8/19) Inhibitor 3-AI-6-CN / Y-27632 Inhibitor->ROCK ATP Competition Inhibitor->Nucleus Off-Target: CDK8/19 Inhibition

Caption: RhoA/ROCK pathway highlighting the primary intervention point of 3-Aminoisoquinoline-6-carbonitrile and its potential off-target effect on nuclear transcription via CDK8.

Reproducibility Decision Tree

Use this workflow to validate your compound before cell-based assays.

Validation_Workflow Start Receive Compound (3-AI-6-CN) NMR 1H-NMR Check (C1-H Singlet?) Start->NMR Decision1 Isomer Pure? NMR->Decision1 Solubility Solubility Test (100% DMSO Stock) Fluorescence Fluorescence Scan (Ex 360nm / Em 450nm) Solubility->Fluorescence Decision2 Fluorescent? Fluorescence->Decision2 Decision1->Solubility Yes Action2 Reject Batch (Recrystallize) Decision1->Action2 No (1-Amino impurity) Action3 Use Luminescence (ADP-Glo) Decision2->Action3 High Signal Action4 Use FRET/IMAP Decision2->Action4 Low Signal Action1 Proceed to Assay

Caption: Quality Control workflow to prevent common reproducibility failures associated with aminoisoquinoline regioisomers and fluorescence interference.

Part 6: References

  • BenchChem. A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. (2025).[2][3][4] Retrieved from

  • Liao, C., et al. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters (2011).[5][6] Retrieved from

  • Ji, X., et al. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase. Journal of Medicinal Chemistry (2022). Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Aminoisoquinoline (CAS 25475-67-6). Retrieved from

  • ResearchGate. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [7]

Sources

Safety Operating Guide

3-Aminoisoquinoline-6-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized heterocyclic building blocks like 3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) require rigorous adherence to laboratory safety protocols. As an organic nitrile and aromatic amine used in drug development and chemical synthesis, improper disposal poses significant risks of environmental contamination and toxic exposure [1].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of 3-Aminoisoquinoline-6-carbonitrile in a professional laboratory setting.

Hazard Profile and Causality

To establish a safe disposal protocol, personnel must first understand the mechanistic hazards associated with the chemical structure. 3-Aminoisoquinoline-6-carbonitrile contains both an amino group and a nitrile group attached to an isoquinoline ring.

Hazard CategoryMechanistic CauseOperational Precaution
Acute Toxicity (Oral/Dermal/Inhalation) Aromatic amines can be absorbed through the skin and respiratory tract, potentially interfering with cellular respiration.Handle exclusively within a certified chemical fume hood. Mandate double-gloving (Nitrile over PE) [2].
Toxic Gas Evolution (Incompatibility) Nitriles can undergo hydrolysis in the presence of strong acids or bases, potentially releasing highly toxic hydrogen cyanide (HCN) gas [3].Strictly segregate from concentrated acids, strong bases, and strong oxidizing agents during waste accumulation.
Thermal Decomposition High temperatures break the carbon-nitrogen bonds, releasing nitrogen oxides (NOx) and cyanides.Store waste in a temperature-controlled Satellite Accumulation Area (SAA) away from ignition sources or direct sunlight.

Standard Operating Procedure: Waste Disposal Workflow

The following protocol outlines the lifecycle of 3-Aminoisoquinoline-6-carbonitrile waste, from generation to final institutional transfer. Every step is designed to prevent cross-contamination and ensure regulatory compliance.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Causality: Aromatic nitriles present contact hazards. Standard latex is highly permeable to many organic solvents often mixed with these compounds.

  • Action: Don a flame-resistant laboratory coat, chemical splash goggles, and double nitrile gloves. If the waste is in a dry powder form, ensure the fume hood sash is lowered to the optimal operating height to prevent inhalation of aerosolized particulates[4].

Phase 2: Waste Segregation and Containment
  • Causality: Mixing incompatible waste streams can lead to exothermic reactions or the release of HCN gas.

  • Action:

    • Verify the chemical compatibility of the primary waste container. High-density polyethylene (HDPE) or glass carboys are required.

    • Ensure the container has not previously held strong acids (e.g., Sulfuric Acid, Hydrochloric Acid) or oxidizers.

    • Transfer the 3-Aminoisoquinoline-6-carbonitrile waste (solid or solvent-dissolved) into the container using a dedicated, disposable funnel to prevent external contamination.

    • Cap the container securely. If the waste is dissolved in a volatile organic solvent, ensure the cap is vented or the container is periodically burped to prevent pressure buildup.

Phase 3: Labeling and SAA Storage
  • Causality: Unidentified "mystery chemicals" cannot be legally transported by Environmental Health and Safety (EHS) personnel and pose severe risks to waste handlers.

  • Action:

    • Attach a standardized Hazardous Waste tag immediately upon adding the first drop/gram of waste.

    • Write the full chemical name: "3-Aminoisoquinoline-6-carbonitrile" (Do not use abbreviations, acronyms, or structural formulas).

    • Check the hazard boxes for "Toxic" and "Irritant".

    • Place the container in secondary containment (e.g., a chemically resistant tray) within the laboratory's designated Satellite Accumulation Area (SAA) [4].

Phase 4: Institutional Transfer
  • Causality: Ultimate destruction of halogenated and complex organic nitriles requires specialized high-temperature incineration to safely break down the ring structure without releasing toxic byproducts.

  • Action: Submit a waste pickup request to your institution's EHS department. Do not attempt to neutralize or treat the nitrile waste in the laboratory.

Disposal Workflow Visualization

The following diagram maps the logical progression of the waste stream, ensuring all safety checks are met before the chemical leaves the laboratory environment.

G Start Waste Generation: 3-Aminoisoquinoline-6-carbonitrile Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Assess Compatibility Containment Primary Containment (HDPE/Glass Carboy) Segregation->Containment Labeling EHS Labeling (Full Name, Toxic/Irritant) Containment->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup Institutional EHS Pickup Storage->Pickup Request Transfer Disposal High-Temp Incineration (Licensed Facility) Pickup->Disposal Final Destruction

Disposal workflow for 3-Aminoisoquinoline-6-carbonitrile from generation to final destruction.

Spill Response During Disposal Operations

If a spill occurs while transferring 3-Aminoisoquinoline-6-carbonitrile to the waste container:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood remains operational.

  • Contain: Cover the spill with a compatible, inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent-based spills [2].

  • Collect: Use non-sparking tools to scoop the absorbed material into a secondary solid waste container. Label this explicitly as "Spill Cleanup Debris: 3-Aminoisoquinoline-6-carbonitrile".

  • Decontaminate: Wash the affected surface with a suitable solvent (e.g., ethanol), followed by soap and water, adding all cleaning materials to the hazardous waste container.

References

  • National University of Singapore (NUS) Occupational Safety and Health. (2016). Standard Operating Procedure: Chemical Waste Disposal. Retrieved from [Link]

  • Yufeng Chemical. (2024). Understanding the SDS for Acetonitrile and Organic Nitriles: Safe Handling Practices. Retrieved from [Link]

  • Michigan Technological University (MTU) Environmental Health and Safety. (2002). Standard Operating Procedures for Laboratory Chemicals and Waste. Retrieved from [Link]

Personal protective equipment for handling 3-Aminoisoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 3-Aminoisoquinoline-6-carbonitrile

As a bi-functional heterocyclic scaffold, 3-Aminoisoquinoline-6-carbonitrile (CAS: 1337879-68-1) is highly valued in medicinal chemistry, particularly in the synthesis of kinase inhibitors and advanced therapeutic agents. However, the presence of both an exocyclic amine and a nitrile group on an isoquinoline backbone presents specific acute and chronic handling risks.

This guide provides drug development professionals and laboratory scientists with a causality-driven, self-validating framework for the safe handling, operational logistics, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of 3-Aminoisoquinoline-6-carbonitrile. The compound is a crystalline powder that poses acute oral toxicity and severe irritation risks[1].

The table below summarizes the quantitative hazard data and the operational implications of its chemical structure.

Property / HazardValue / GHS ClassificationMechanistic Causality & Operational Implication
CAS Number 1337879-68-1Unique identifier required for strict inventory and waste tracking.
Molecular Weight 169.18 g/mol Low molecular weight and lipophilicity facilitate potential transdermal absorption if skin barriers are compromised.
Acute Toxicity H302 (Harmful if swallowed)The nitrogen-rich heterocycle interacts with biological targets systemically. Mandates strict prohibition of mouth-pipetting and requires immediate hand-washing post-operation[1][2].
Irritation Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)The fine particulate nature of the powder allows it to easily aerosolize and adhere to mucous membranes, causing severe localized inflammation[1][2].
Thermal Decomposition CO, CO₂, NOₓ, HCNHeating the nitrile moiety to decomposition can release highly toxic hydrogen cyanide and nitrogen oxides. All high-temperature reactions must be vented through a caustic scrubber[3].

Personal Protective Equipment (PPE) Matrix

Standard safety data sheets mandate P280 (Wear protective gloves/clothing/eye protection)[1], but effective laboratory safety requires understanding why specific equipment is chosen.

  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness). Causality: Aminoisoquinolines can permeate latex. Nitrile provides a robust barrier against lipophilic aromatic amines. Self-Validation: Before beginning work, inflate the glove slightly to check for micro-punctures. If the glove holds air, the integrity is verified.

  • Eye Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses leave the sides of the eyes exposed. Because this compound is a fine powder that causes serious eye irritation (H319)[1], complete ocular sealing is required to prevent airborne dust ingress.

  • Respiratory Protection: Handling must occur inside a Class II Type A2 biological safety cabinet or a chemical fume hood. If weighing must occur on an open bench, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the respiratory irritant (H335)[1][2].

Standard Operating Procedures (SOPs)

The following self-validating workflows ensure that exposure risks are mitigated during standard laboratory operations.

Protocol A: Safe Weighing and Reagent Transfer

Because 3-Aminoisoquinoline-6-carbonitrile is prone to static charge buildup, it can easily aerosolize during weighing, increasing the risk of inhalation and cross-contamination.

  • Environmental Validation: Check the magnehelic gauge on the chemical fume hood. Self-Validation: The face velocity must read between 80–120 feet per minute (fpm). If the gauge is outside this range, do not open the reagent bottle.

  • Static Mitigation: Discharge static electricity from the weighing spatula and the anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat).

  • Transfer: Carefully dispense the required mass. Self-Validation: If the powder jumps or adheres erratically to the outside of the weigh boat, static is still present. Stop, re-apply the anti-static treatment, and resume.

  • Containment: Once weighed, immediately cap the stock bottle. Place the weigh boat into a secondary sealed container (like a clean beaker with a watch glass) before transporting it to the reaction vessel[4].

Protocol B: Spill Response and Decontamination

Water alone is insufficient for cleaning spills due to the compound's low aqueous solubility.

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from a 2-meter radius.

  • Containment (No Dry Sweeping): Do not use a brush or broom. Dry sweeping will aerosolize the powder and trigger respiratory irritation[3].

  • Solvent-Assisted Wiping: Dampen absorbent laboratory pads with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve and capture the powder.

  • Secondary Cleaning: Wipe the area a second time with a soap and water solution to remove any residual solvent and trace chemical.

  • Disposal: Seal all contaminated wipes in a designated solid hazardous waste bag.

Operational Workflow Visualization

The following diagram outlines the logical progression of handling 3-Aminoisoquinoline-6-carbonitrile, integrating operational steps with safety checkpoints.

G Start 1. Pre-Operation Verify Hood >80 fpm & Don PPE Static 2. Static Mitigation Apply Anti-Static Gun Start->Static Weighing 3. Weighing & Transfer (Enclosed Secondary Container) Static->Weighing Spill Spill Detected? Weighing->Spill Clean Spill Protocol Solvent-Dampened Wipe (No Sweeping) Spill->Clean Yes Reaction 4. Reaction Execution (Inert Atmosphere / Scrubber) Spill->Reaction No Dispose 5. Waste Management Segregate Halogenated vs. Solid Clean->Dispose Reaction->Dispose End 6. Post-Op Wash Hands & Decontaminate Dispose->End

Caption: End-to-end operational and spill response workflow for handling 3-Aminoisoquinoline-6-carbonitrile.

Logistical & Disposal Plan

Improper disposal of nitrile-containing aromatics can lead to severe environmental contamination and regulatory violations.

  • Solid Waste: Any consumables (pipette tips, weigh boats, gloves, and spill pads) that have come into contact with the powder must be placed in a puncture-proof, sealable container labeled as "Toxic Solid Waste - Contains Aminoisoquinoline Derivatives."

  • Liquid Waste: Reaction filtrates or mother liquors containing 3-Aminoisoquinoline-6-carbonitrile must be segregated. If the reaction involved halogenated solvents (e.g., dichloromethane), dispose of it in the Halogenated Organic Waste carboy. Do not mix with aqueous acidic waste, as the nitrile group could undergo hydrolysis or release toxic byproducts under extreme pH conditions[3].

  • Storage Logistics: Store the sealed original container in a cool, dry, well-ventilated cabinet away from strong oxidizing agents and strong acids. Ensure the environment is kept dark, as many amino-aromatics are light-sensitive and will degrade or polymerize over time[3].

References

  • Title: 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem | Source: nih.gov | URL: [Link]

Sources

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